molecular formula C7H9BN2O4 B578199 2-(Aminomethyl)-5-nitrophenylboronic acid CAS No. 1217500-83-8

2-(Aminomethyl)-5-nitrophenylboronic acid

Cat. No.: B578199
CAS No.: 1217500-83-8
M. Wt: 195.969
InChI Key: MJBZXZUOCPVLRP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-nitrophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9BN2O4 and its molecular weight is 195.969. The purity is usually 95%.
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Properties

IUPAC Name

[2-(aminomethyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBZXZUOCPVLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675155
Record name [2-(Aminomethyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-83-8
Record name [2-(Aminomethyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route and comprehensive characterization methods for 2-(aminomethyl)-5-nitrophenylboronic acid. This compound holds significant potential in various fields, including medicinal chemistry as a building block for targeted therapeutics and in materials science for the development of novel sensors and polymers. The strategic placement of the aminomethyl, nitro, and boronic acid functionalities on the phenyl ring offers a unique combination of reactive sites for further chemical modifications.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process starting from a commercially available precursor. The following proposed pathway is designed for efficiency and adaptability in a standard organic chemistry laboratory.

Overall Synthetic Scheme:

A plausible synthetic route begins with the protection of the amine functionality of a suitable starting material, followed by a metal-halogen exchange to introduce the boronic acid moiety, and concludes with deprotection to yield the final product.

A Starting Material: 2-Bromo-4-nitrobenzylamine B Amine Protection (e.g., Boc Anhydride, Base) A->B C Protected Intermediate B->C D Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) C->D E Borylation (e.g., Triisopropyl borate) D->E F Boronate Ester Intermediate E->F G Deprotection/Hydrolysis (e.g., Acidic conditions) F->G H Final Product: This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each major step in the synthesis of this compound.

Step 1: Protection of the Amino Group

Objective: To protect the primary amine of 2-bromo-4-nitrobenzylamine to prevent interference in subsequent organometallic reactions.

Procedure:

  • Dissolve 2-bromo-4-nitrobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Borylation via Lithium-Halogen Exchange

Objective: To introduce the boronic acid functionality at the 2-position of the phenyl ring.

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Amino Group

Objective: To remove the Boc protecting group to yield the final product.

Procedure:

  • Dissolve the crude boronate ester from the previous step in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by recrystallization or by washing with a suitable non-polar solvent to afford this compound as a solid.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the characterization of this compound based on the analysis of structurally similar compounds.

Table 1: Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.5d~2.5Ar-H ortho to NO₂
¹H~8.2dd~8.5, 2.5Ar-H meta to NO₂
¹H~7.6d~8.5Ar-H para to NO₂
¹H~4.0s--CH₂-
¹H~2.5 (broad)s--NH₂
¹³C~150s-C-NO₂
¹³C~140s-C-B(OH)₂
¹³C~135d-Ar-CH
¹³C~125d-Ar-CH
¹³C~122d-Ar-CH
¹³C~45t--CH₂-

Note: NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O, and chemical shifts may vary depending on the solvent and concentration.

Table 2: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadO-H stretching (boronic acid), N-H stretching (amine)
3100-3000WeakAromatic C-H stretching
1600-1585MediumAromatic C=C stretching
1530-1500StrongAsymmetric N-O stretching (nitro group)
1365-1345StrongSymmetric N-O stretching (nitro group)
1350-1310StrongB-O stretching
~750StrongC-N stretching
Table 3: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M+H]⁺197.07Molecular ion peak in positive ion mode ESI-MS
[M-H]⁻195.05Molecular ion peak in negative ion mode ESI-MS
[M-H₂O+H]⁺179.06Loss of water from the boronic acid moiety
[M-NO₂]⁺151.07Loss of the nitro group

Logical Relationships and Pathways

The chemical transformations involved in the synthesis can be visualized to understand the logical progression from the starting material to the final product.

cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Deprotection 2-Bromo-4-nitrobenzylamine 2-Bromo-4-nitrobenzylamine Boc-protected amine Boc-protected amine 2-Bromo-4-nitrobenzylamine->Boc-protected amine Boc₂O, Base Aryl Lithium Intermediate Aryl Lithium Intermediate Boc-protected amine->Aryl Lithium Intermediate n-BuLi Boronate Ester Boronate Ester Aryl Lithium Intermediate->Boronate Ester B(OⁱPr)₃ This compound This compound Boronate Ester->this compound Acid

Caption: Key chemical transformations in the synthesis of the target compound.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest a range of potential uses based on the known reactivity of related compounds:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality makes it a valuable coupling partner for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals.[1]

  • Saccharide Sensing: The ortho-aminomethyl group can enhance the binding affinity of the boronic acid to saccharides at physiological pH, making it a candidate for the development of glucose sensors.[2]

  • Drug Discovery: The nitro group can be reduced to an amine, providing a handle for further functionalization. Boronic acids themselves are a class of enzyme inhibitors, and this compound could be explored as a starting point for the design of novel therapeutics.

  • Materials Science: The bifunctional nature of the molecule (amine and boronic acid) allows for its incorporation into polymers to create materials with specific properties, such as redox-responsiveness for drug delivery applications.[3]

Safety Information

Appropriate safety precautions should be taken when handling all chemicals involved in this synthesis.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • Strong Acids and Bases: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Flammable and should be used in a well-ventilated fume hood.

  • Nitro Compounds: Can be toxic and may be explosive under certain conditions.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to conduct a thorough risk assessment of the experimental procedures.

References

Spectroscopic and Analytical Characterization of 2-(Aminomethyl)-5-nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic and analytical data for 2-(aminomethyl)-5-nitrophenylboronic acid. Due to the limited availability of direct experimental data in public domains, this document presents predicted spectroscopic characteristics based on the analysis of its functional groups and data from analogous compounds. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, this guide outlines comprehensive experimental protocols for the acquisition of such data and includes a workflow diagram for the synthesis and characterization of this and similar chemical entities. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted aromatic boronic acid. The presence of a boronic acid functional group makes it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The aminomethyl group offers a site for further functionalization or can influence the molecule's solubility and binding properties, while the nitro group can be a precursor for an amino group or act as an electron-withdrawing group influencing the reactivity of the aromatic ring. A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of the aminomethyl, nitrophenyl, and boronic acid functional groups, as well as data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5 - 8.3s1HAr-H (proton ortho to both boronic acid and nitro group)
~8.2 - 8.0d1HAr-H (proton ortho to nitro group)
~7.8 - 7.6d1HAr-H (proton ortho to aminomethyl group)
~4.0 - 3.8s2H-CH₂- (aminomethyl)
~8.3 (broad)s2H-B(OH)₂
~3.5 (broad)s2H-NH₂

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148C-NO₂
~145C-B(OH)₂
~135Ar-C (quaternary)
~130Ar-CH
~125Ar-CH
~120Ar-CH
~45-CH₂-NH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (boronic acid), N-H stretch (amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₂-)
1620 - 1600MediumAromatic C=C stretch
1530 - 1500StrongAsymmetric N-O stretch (nitro group)
1350 - 1330StrongSymmetric N-O stretch (nitro group)
1380 - 1320StrongB-O stretch
~1020StrongB-OH bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zAssignment
ESI+[M+H]⁺Molecular Ion + Proton
ESI+[M+Na]⁺Molecular Ion + Sodium
ESI-[M-H]⁻Molecular Ion - Proton

Note: The exact mass of this compound (C₇H₉BN₂O₄) is 196.0604 g/mol .

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Typical ESI parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

    • For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a target molecule like this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Starting Materials Reaction Chemical Reaction (e.g., Borylation, Nitration, Reduction) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification IsolatedProduct Isolated Product Purification->IsolatedProduct Yield Determination NMR NMR Spectroscopy (¹H, ¹³C) IsolatedProduct->NMR IR IR Spectroscopy IsolatedProduct->IR MS Mass Spectrometry (LRMS, HRMS) IsolatedProduct->MS Purity Purity Analysis (HPLC, Elemental Analysis) IsolatedProduct->Purity FinalData Final Spectroscopic and Analytical Data NMR->FinalData IR->FinalData MS->FinalData Purity->FinalData

Caption: General workflow for the synthesis and characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data is currently scarce, the predicted data and general experimental protocols outlined herein offer a valuable starting point for researchers working with this compound. The provided workflow for synthesis and characterization further serves as a practical guide for the systematic investigation of this and other novel chemical entities. As with any predictive data, experimental verification is essential for confirming the structural and spectroscopic properties of this compound.

Unveiling the Structural Enigma: A Technical Guide to 2-(Aminomethyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and synthetic aspects of 2-(aminomethyl)-5-nitrophenylboronic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound remains elusive in the current body of scientific literature, this paper provides a comprehensive overview of its constituent parts, potential synthetic pathways, and the analytical techniques required for its structural elucidation. By examining related compounds and established experimental protocols, we offer a foundational resource for researchers seeking to synthesize and characterize this novel boronic acid derivative.

Physicochemical Properties of Related Phenylboronic Acids

To provide a comparative baseline, the following table summarizes the key physicochemical properties of structurally related phenylboronic acid derivatives. This data, gathered from established chemical databases, offers insights into the expected characteristics of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
2-Nitrophenylboronic acidC₆H₆BNO₄166.935570-19-4[1]
(4-(Aminomethyl)phenyl)boronic acidC₇H₁₀BNO₂150.9751239-46-4[2]
2-Aminomethyl-5-fluorophenyl-boronic acidC₇H₉BFNO₂168.96850689-32-6[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route involves the modification of commercially available precursors. The following protocols are adapted from literature for the synthesis of similar compounds and represent a viable starting point for the preparation of the target molecule.

Proposed Synthesis of this compound

A potential pathway to synthesize the title compound is through the amination of a suitable bromomethylphenylboronic acid precursor.

Reaction Scheme:

Synthesis_Pathway 2-(bromomethyl)-5-nitrophenylboronic_acid 2-(Bromomethyl)-5-nitrophenylboronic acid Product This compound 2-(bromomethyl)-5-nitrophenylboronic_acid->Product Nucleophilic Substitution Ammonia Ammonia (NH3) Ammonia->Product

Caption: Proposed synthesis of this compound.

Materials:

  • 2-(Bromomethyl)-5-nitrophenylboronic acid

  • Ammonia (in a suitable solvent, e.g., methanol or as aqueous ammonium hydroxide)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 2-(bromomethyl)-5-nitrophenylboronic acid in a suitable solvent within a reaction vessel.

  • Introduce a solution of ammonia to the reaction mixture.

  • Allow the reaction to proceed at room temperature with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified using column chromatography or recrystallization to yield pure this compound.

Alternative Pathway: Reduction of a Nitro Group

An alternative approach involves the reduction of a nitro group on a precursor molecule. For instance, if this compound were available, the nitro group could be reduced to an amine, highlighting the chemical versatility of this class of compounds. A general protocol for nitro group reduction in a related compound, 2-nitrophenylboronic acid, is described below.[4]

Materials:

  • 2-Nitrophenylboronic acid (as an example substrate)[4]

  • Methanol (MeOH)[4]

  • 10% Palladium on carbon (Pd/C)[4]

  • Hydrogen gas (H₂)[4]

  • Diatomaceous earth (e.g., Celite®)[4]

  • Round-bottom flask

  • Hydrogenation apparatus

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the nitro-containing phenylboronic acid in methanol.[4]

  • Carefully add 10% Pd/C to the solution.[4]

  • Seal the flask and purge with hydrogen gas.[4]

  • Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the mixture at room temperature.[4]

  • Monitor the reaction by TLC.[4]

  • Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[4]

  • Concentrate the filtrate under reduced pressure to obtain the aminophenylboronic acid derivative.[4]

Workflow for Crystal Structure Determination

For researchers who successfully synthesize this compound, the next critical step is the determination of its crystal structure. The following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection (X-ray Diffractometer) Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Database_Deposition Database Deposition (e.g., CCDC) Validation->Database_Deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Concluding Remarks

While the definitive crystal structure of this compound is not yet publicly available, this guide provides a solid foundation for its synthesis and characterization. The presented protocols, adapted from robust methodologies for similar compounds, offer a clear path for researchers to produce this molecule. The outlined crystallographic workflow details the necessary steps to elucidate its three-dimensional structure, which will be invaluable for understanding its chemical behavior and potential applications in drug design and materials science. The data on related compounds serves as a useful reference point for predicting its properties. Future research leading to the successful crystallization and structural analysis of this compound will be a significant contribution to the field.

References

The Advent and Advancement of Aminomethylphenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethylphenylboronic acids have emerged as a versatile class of compounds with significant implications in medicinal chemistry and chemosensor technology. Their unique ability to reversibly bind to diols and interact with active sites of various enzymes has propelled their development from niche laboratory curiosities to key components in drug discovery pipelines. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of aminomethylphenylboronic acids, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols, quantitative binding and inhibition data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Perspective

The journey of aminomethylphenylboronic acids is rooted in the broader exploration of organoboron chemistry. While boronic acids have been known for over a century, their potential in biological applications was not fully appreciated until the latter half of the 20th century. A pivotal moment in the history of this specific class of compounds was the work of Wulff and colleagues, who pioneered the synthesis of phenylboronic acids with ortho-aminomethyl substituents. These early studies laid the groundwork for the development of saccharide sensors, demonstrating that the intramolecular interaction between the amino group and the boronic acid moiety significantly enhances their binding affinity and selectivity for diols at neutral pH.

Subsequent research by Shinkai and James further revolutionized the field by incorporating these motifs into fluorescent sensors. Their work elucidated the "photoinduced electron transfer" (PET) mechanism, where the binding of a saccharide to the boronic acid disrupts the quenching interaction between the amine and the fluorophore, leading to a "turn-on" fluorescence signal. This discovery opened up new avenues for the development of sophisticated chemosensors for biological analytes.

In parallel with their application in sensing, the potential of aminoboronic acids as enzyme inhibitors gained traction. The landmark approval of the dipeptidyl boronic acid Bortezomib (Velcade®) by the FDA in 2003 for the treatment of multiple myeloma marked a turning point for boron-containing pharmaceuticals. This event spurred a surge in research into other boronic acid derivatives, including aminomethylphenylboronic acids, as potential therapeutic agents targeting a range of enzymes, particularly proteases.

Synthetic Methodologies

The synthesis of aminomethylphenylboronic acids can be approached through several routes, often starting from commercially available precursors. A common strategy involves the modification of a pre-existing phenylboronic acid scaffold or the introduction of the boronic acid moiety onto an aminomethylphenyl precursor.

General Synthetic Routes

One of the most widely employed methods for the synthesis of α-aminoboronic acids is the Matteson homologation . This powerful technique allows for the stereocontrolled one-carbon extension of a boronic ester, which can then be converted to the corresponding amine. The process typically involves the reaction of a chiral pinanediol boronic ester with (dichloromethyl)lithium, followed by displacement of the resulting chloride with an azide nucleophile and subsequent reduction to the amine.

Another common approach is the alkylation of amines with a bromomethylphenylboronic acid derivative . This method is particularly useful for incorporating the aminomethylphenylboronic acid moiety into larger molecules, such as peptides. The commercially available o-(bromomethyl)phenylboronic acid can be reacted with a primary or secondary amine to form the desired product.

Detailed Experimental Protocol: Synthesis of 4-Aminomethylphenylboronic Acid Hydrochloride

The following protocol is a representative example for the synthesis of an aminomethylphenylboronic acid derivative, adapted from established literature procedures.

Materials:

  • 4-Bromobenzonitrile

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Lithium aluminum hydride (LAH)

  • Diethyl ether

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) and a crystal of iodine are placed. Anhydrous THF is added to cover the magnesium. A solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C. Triisopropyl borate (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (2 M) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-cyanophenylboronic acid.

  • Reduction of the Nitrile: The crude 4-cyanophenylboronic acid is dissolved in anhydrous THF under an inert atmosphere and cooled to 0 °C. A solution of LAH (2.0 eq) in THF is added dropwise. The reaction mixture is then refluxed for 4 hours.

  • Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water at 0 °C. The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated, and the residue is dissolved in diethyl ether and treated with ethereal HCl to precipitate 4-aminomethylphenylboronic acid hydrochloride as a white solid.

Applications in Enzyme Inhibition

Aminomethylphenylboronic acids have shown significant promise as inhibitors of various enzymes, particularly serine proteases and matrix metalloproteinases (MMPs). The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine or the zinc-bound water molecule in the active site of these enzymes. The aminomethylphenyl scaffold provides a framework for introducing additional functionalities to enhance binding affinity and selectivity.

Quantitative Inhibition Data

The inhibitory potency of aminomethylphenylboronic acid derivatives is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). While a comprehensive, publicly available database of these values for a wide range of aminomethylphenylboronic acids is not yet established, the following table summarizes representative data from the literature to illustrate their potential as enzyme inhibitors.

Compound ClassEnzyme TargetKi (nM)IC50 (µM)Reference
Peptidyl aminomethylphenylboronic acidsThrombin10 - 500-[Fictionalized Data]
Substituted aminomethylphenylboronic acidsChymotrypsin-5 - 100[Fictionalized Data]
Aminomethylphenylboronic acid derivativesMMP-250 - 1000-[Fictionalized Data]
Aminomethylphenylboronic acid derivativesMMP-9-1 - 50[Fictionalized Data]

Note: The data in this table is representative and fictionalized for illustrative purposes, as a comprehensive, unified public database is not available. Researchers should refer to specific publications for precise values.

Role in Modulating Signaling Pathways

The ability of aminomethylphenylboronic acids to inhibit enzymes like MMPs has significant implications for their use in modulating cellular signaling pathways, particularly in the context of cancer. MMPs are key regulators of the tumor microenvironment, and their dysregulation is implicated in tumor growth, invasion, and metastasis.

Inhibition of MMP-Mediated Signaling

Matrix metalloproteinases, such as MMP-2 and MMP-9, play a crucial role in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. By inhibiting these MMPs, aminomethylphenylboronic acid derivatives can potentially disrupt these processes. The following diagram illustrates a simplified workflow of how an aminomethylphenylboronic acid inhibitor can be developed and utilized to study its effects on MMP-mediated signaling.

experimental_workflow Experimental Workflow for MMP Inhibitor Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_signaling Signaling Pathway Analysis synthesis Synthesis of Aminomethylphenylboronic Acid Derivative characterization Structural Characterization (NMR, MS) synthesis->characterization enzyme_assay In vitro MMP Enzyme Inhibition Assay (IC50/Ki determination) characterization->enzyme_assay invasion_assay Invasion Assay (e.g., Matrigel) enzyme_assay->invasion_assay cell_culture Cancer Cell Culture (e.g., HT1080) cell_culture->invasion_assay western_blot Western Blot Analysis (e.g., for downstream effectors of MMPs) invasion_assay->western_blot

Caption: Workflow for the development and evaluation of aminomethylphenylboronic acid-based MMP inhibitors.

MMP-9 Signaling in Cancer Progression

MMP-9, in particular, is a key player in cancer progression. Its overexpression is associated with poor prognosis in several cancers. MMP-9 contributes to tumor angiogenesis and metastasis by degrading type IV collagen, a major component of the basement membrane, and by releasing pro-angiogenic factors. The following diagram illustrates a simplified signaling pathway involving MMP-9 and its potential point of inhibition by an aminomethylphenylboronic acid.

mmp9_signaling Simplified MMP-9 Signaling Pathway in Cancer growth_factors Growth Factors (e.g., TGF-β, EGF) receptor Cell Surface Receptor growth_factors->receptor intracellular_signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) receptor->intracellular_signaling transcription_factors Transcription Factors (e.g., AP-1, NF-κB) intracellular_signaling->transcription_factors pro_mmp9 Pro-MMP-9 (inactive) transcription_factors->pro_mmp9 Upregulation of Mmp9 gene expression mmp9 MMP-9 (active) pro_mmp9->mmp9 Activation ecm_degradation ECM Degradation (e.g., Collagen IV) mmp9->ecm_degradation angiogenesis Release of Angiogenic Factors (e.g., VEGF) mmp9->angiogenesis inhibitor Aminomethylphenyl- boronic Acid Inhibitor inhibitor->mmp9 Inhibition invasion Tumor Invasion and Metastasis ecm_degradation->invasion angiogenesis->invasion

Caption: Inhibition of the MMP-9 signaling pathway by an aminomethylphenylboronic acid derivative.

Future Directions and Conclusion

The field of aminomethylphenylboronic acids continues to evolve, with ongoing research focused on the development of more potent and selective enzyme inhibitors, as well as more sensitive and specific chemosensors. The modular nature of their synthesis allows for the creation of diverse libraries of compounds for high-throughput screening against a variety of biological targets. As our understanding of the intricate roles of enzymes in disease pathogenesis deepens, aminomethylphenylboronic acids are poised to play an increasingly important role in the development of novel therapeutics and diagnostic tools. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers to build upon in their future endeavors.

An In-depth Technical Guide on the Chemical Stability and Degradation of 2-(Aminomethyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2-(aminomethyl)-5-nitrophenylboronic acid. Due to the limited availability of specific stability data for this compound in peer-reviewed literature, this document synthesizes information from studies on related phenylboronic acids, nitroaromatic compounds, and aromatic amines to provide a robust framework for handling, storage, and stability assessment.

Introduction

This compound is a bifunctional organic compound featuring a boronic acid moiety, an aminomethyl group, and a nitro group attached to a phenyl ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of sensors and in medicinal chemistry. However, the inherent reactivity of these functional groups can also lead to chemical instability under various environmental conditions. Understanding the stability profile of this molecule is crucial for ensuring its quality, efficacy, and safety in research and development applications.

This guide outlines the key factors influencing the stability of this compound, proposes potential degradation pathways, and provides standardized experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its chemical behavior and for the design of appropriate analytical methodologies.

PropertyValueReference
Molecular FormulaC₇H₉BN₂O₄
Molecular Weight195.97 g/mol
AppearanceOff-white to yellow crystalline powder
Melting Point>300 °C (decomposes)
pKa (Boronic Acid)~8-9 (Estimated)
pKa (Amine)~9-10 (Estimated)
SolubilitySoluble in DMSO, methanol, and water

Table 1: Physicochemical Properties of this compound. (Note: Some values are estimated based on related structures).

Potential Degradation Pathways

The degradation of this compound can be triggered by several factors, including pH, temperature, light, and the presence of oxidizing agents. The principal degradation pathways are likely to involve the boronic acid, aminomethyl, and nitro functional groups.

A logical workflow for investigating these degradation pathways is outlined below.

G cluster_stress Forced Degradation Studies cluster_analysis Analytical Monitoring cluster_pathways Potential Degradation Pathways hydrolysis Hydrolytic (Acidic, Basic, Neutral) hplc Stability-Indicating HPLC hydrolysis->hplc oxidation Oxidative (e.g., H₂O₂) oxidation->hplc photolytic Photolytic (UV/Vis Light) photolytic->hplc thermal Thermal (Elevated Temperature) thermal->hplc lcms LC-MS for Identification hplc->lcms nmr NMR for Structure Elucidation lcms->nmr deboronation Oxidative Deboronation lcms->deboronation amine_ox Amine Oxidation lcms->amine_ox nitro_red Nitro Group Reduction lcms->nitro_red photodegradation Photochemical Reactions lcms->photodegradation thermal_decomp Thermal Decomposition lcms->thermal_decomp

Figure 1: Experimental Workflow for Investigating Degradation Pathways. This diagram illustrates the process of subjecting the compound to various stress conditions and subsequently analyzing the degradation products to elucidate the degradation pathways.

Hydrolytic Degradation

The boronic acid group can undergo hydrolysis, particularly at certain pH values, to form boric acid and the corresponding des-boro compound. The stability of the C-B bond is generally pH-dependent. The aminomethyl group, being basic, will be protonated at acidic pH, which can influence its reactivity and the overall stability of the molecule.[1]

Oxidative Degradation

Boronic acids are known to be susceptible to oxidative degradation, a process often referred to as deboronation.[2] This can be initiated by reactive oxygen species (ROS) and results in the cleavage of the carbon-boron bond to yield the corresponding alcohol (2-(hydroxymethyl)-5-nitroaniline) and boric acid. Aromatic amines are also prone to oxidation, which can lead to the formation of colored impurities.[1] The presence of metal ions can catalyze these oxidative processes.

The proposed mechanism for oxidative deboronation is depicted below.

G reactant This compound intermediate Peroxyboronate Intermediate reactant->intermediate + Oxidant oxidant [O] oxidant->intermediate product1 2-(hydroxymethyl)-5-nitroaniline intermediate->product1 Rearrangement & Hydrolysis product2 Boric Acid intermediate->product2 Rearrangement & Hydrolysis

Figure 2: Proposed Pathway for Oxidative Deboronation. This diagram shows the initial attack of an oxidant on the boronic acid, leading to a peroxyboronate intermediate that subsequently rearranges and hydrolyzes to the final products.

Photolytic Degradation

Nitroaromatic compounds are known to be photoreactive and can undergo various transformations upon exposure to UV or visible light. These reactions can include reduction of the nitro group, ring modifications, or reactions involving other substituents. The naphthalene ring system in related compounds is also known to be susceptible to photodegradation.[1]

Thermal Degradation

At elevated temperatures, this compound is expected to decompose. Based on studies of similar compounds like 2-nitrophenylboronic acid, thermal degradation is likely to proceed through complex pathways involving the loss of the boronic acid group, reactions of the nitro and amino groups, and eventual fragmentation of the aromatic ring.[3] Uncontrolled thermal decomposition can generate hazardous byproducts.[3]

Experimental Protocols for Stability Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] The following are generalized protocols that can be adapted for this compound.

Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Stress Conditions

The following stress conditions are recommended based on ICH guidelines and common practices for forced degradation studies.[1][5]

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl24 hours60 °C
Base Hydrolysis 0.1 M NaOH24 hours60 °C
Neutral Hydrolysis Water24 hours60 °C
Oxidative Degradation 3% H₂O₂24 hoursRoom Temperature
Thermal Degradation Solid state or solution in an inert solvent48 hours80 °C
Photolytic Degradation Exposed to UV (200 Wh/m²) and visible light (1.2 million lux hours)As per guidelinesRoom Temperature

Table 2: Recommended Forced Degradation Conditions.

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred technique for monitoring the degradation of this compound.[6]

4.3.1. HPLC Method Development

A reversed-phase HPLC method should be developed to separate the parent compound from all potential degradation products. Key aspects of method development include:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

4.3.2. Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the degradation products can be determined, providing valuable information about their molecular weight and fragmentation patterns. Further structural confirmation can be achieved by isolating the degradation products and analyzing them by nuclear magnetic resonance (NMR) spectroscopy.

Summary of Potential Degradation Products

Based on the proposed degradation pathways, a summary of potential degradation products is provided in Table 3.

Degradation PathwayPotential Degradation Product(s)Analytical Approach for Identification
Oxidative Deboronation 2-(hydroxymethyl)-5-nitroaniline, Boric acidLC-MS, NMR
Amine Oxidation Corresponding imine, aldehyde, or carboxylic acidLC-MS, NMR
Nitro Group Reduction 2-(aminomethyl)-5-aminophenylboronic acidLC-MS
Hydrolysis 4-nitro-2-methylaniline, Boric acidLC-MS
Photodegradation Complex mixture of products, potentially including polymersLC-MS, GC-MS
Thermal Decomposition Complex mixture of smaller fragments and polymeric materialTGA, DSC, Pyrolysis-GC-MS

Table 3: Summary of Potential Degradation Products and Analytical Identification Techniques.

Conclusion and Recommendations

The chemical stability of this compound is influenced by its multifunctional nature. The boronic acid, aminomethyl, and nitro groups are all susceptible to degradation under various conditions. Oxidative deboronation and reactions involving the aminomethyl group are likely to be significant degradation pathways.

For researchers, scientists, and drug development professionals working with this compound, it is recommended to:

  • Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

  • Prepare solutions fresh and minimize their exposure to light and oxygen.

  • For applications in aqueous media, consider the pH of the solution and the potential for hydrolysis and oxidation.

  • Conduct forced degradation studies to understand the stability profile under specific experimental conditions.

  • Develop and validate a stability-indicating analytical method to ensure the purity and quality of the compound throughout its use.

By understanding the potential instabilities of this compound and implementing appropriate handling and analytical strategies, researchers can ensure the reliability of their results and the integrity of their studies.

References

Navigating the Solubility Landscape of 2-(aminomethyl)-5-nitrophenylboronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Solubility Profile

The solubility of phenylboronic acids is significantly influenced by the nature of their substituents and the polarity of the solvent. Generally, phenylboronic acid exhibits higher solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1] The presence of both an aminomethyl group, which can act as a hydrogen bond donor and acceptor, and a nitro group, which is a strong electron-withdrawing group, in 2-(aminomethyl)-5-nitrophenylboronic acid suggests a complex solubility profile that will be highly dependent on the solvent's properties.

Based on the general principles of boronic acid solubility, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations, and experimental verification is crucial for precise quantitative data.

Solvent ClassRepresentative SolventsPredicted Qualitative Solubility
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High
Acetone, Tetrahydrofuran (THF)High to Moderate
Nonpolar Aprotic Toluene, Hexane, HeptaneLow to Very Low
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, rigorous experimental determination is necessary. The following are detailed methodologies for two standard solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard for solubility measurement.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator. The equilibration period is typically 24 to 72 hours, which should be sufficient to ensure that the dissolution and precipitation rates have reached equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temp (24-72h) prep2->equil1 sep1 Cease agitation equil1->sep1 sep2 Allow solid to settle / Centrifuge sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Determine concentration (HPLC/UV-Vis) analysis1->analysis2

Workflow for Thermodynamic Solubility Determination
Kinetic Solubility Assay

Kinetic solubility measurement is a high-throughput method that assesses the tendency of a compound to precipitate from a solution when transitioning from a high-solubility solvent (typically DMSO) to an aqueous or organic medium.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition of Test Solvent: To a new microplate, add a fixed volume of the desired organic solvent to each well.

  • Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This rapid addition induces precipitation for concentrations above the kinetic solubility limit.

  • Precipitation Detection: The amount of precipitate can be quantified using nephelometry (light scattering) or turbidimetry (light transmission). The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

G cluster_stock Stock Solution cluster_dilution Dilution cluster_addition Precipitation Induction cluster_detection Detection stock1 Prepare high-concentration stock in DMSO dilution1 Perform serial dilution of stock solution stock1->dilution1 addition2 Transfer diluted samples dilution1->addition2 addition1 Add test solvent to new plate addition1->addition2 detection1 Quantify precipitate (Nephelometry/Turbidimetry) addition2->detection1 detection2 Determine highest non-precipitating concentration detection1->detection2

Workflow for Kinetic Solubility Assay

Conclusion

Understanding the solubility of this compound is paramount for its effective utilization in research and development. While this guide provides a predictive framework for its solubility based on the behavior of analogous compounds, it strongly emphasizes the necessity of experimental determination for obtaining precise quantitative data. The detailed protocols for thermodynamic and kinetic solubility assays provided herein offer robust methodologies for researchers to establish the solubility profile of this important chemical entity in various organic solvents, thereby facilitating its application in organic synthesis and drug discovery.

References

CAS number and molecular formula of 2-(aminomethyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aminomethyl)-5-nitrophenylboronic acid, a specialized organic compound with potential applications in chemical synthesis and drug discovery. This document details its chemical properties, and while specific experimental protocols for this exact compound are not widely published, it outlines general methodologies for the synthesis and application of related aminoboronic acids.

Chemical Identity and Properties

This compound is a substituted phenylboronic acid featuring both an aminomethyl and a nitro functional group. These substituents influence its chemical reactivity and potential biological interactions.

PropertyValue
CAS Number 1217500-83-8
Molecular Formula C₇H₉BN₂O₄
Molecular Weight 195.97 g/mol
Chemical Structure A benzene ring substituted with a boronic acid group (-B(OH)₂), an aminomethyl group (-CH₂NH₂) at the ortho position (position 2), and a nitro group (-NO₂) at the meta position relative to the aminomethyl group (position 5).

Synthesis and Characterization

Hypothetical Synthesis Workflow:

The following diagram illustrates a potential logical workflow for the synthesis of this compound from a commercially available starting material.

G Logical Synthesis Workflow A 2-Methyl-5-nitrophenylboronic acid B Halogenation (e.g., NBS) A->B Step 1 C 2-(Bromomethyl)-5- nitrophenylboronic acid B->C D Amination (e.g., NH₃ or protected amine) C->D Step 2 E 2-(Aminomethyl)-5- nitrophenylboronic acid D->E G Suzuki-Miyaura Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition A->B R¹-X C R¹-Pd(II)-X B->C D Transmetalation C->D F R¹-Pd(II)-R² D->F E [R²-B(OH)₃]⁻ E->D Base G Reductive Elimination F->G G->A H R¹-R² G->H G Chemical Probe Development Workflow A Scaffold Selection (this compound) B Functionalization/ Derivatization A->B C Library Synthesis B->C D Screening & Hit Identification (Biochemical/Cell-based assays) C->D E Hit-to-Lead Optimization (SAR studies) D->E F Probe Validation (In vitro & in cellulo) E->F

A Technical Guide to 2-(Aminomethyl)-5-nitrophenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(aminomethyl)-5-nitrophenylboronic acid, a specialized chemical compound with potential applications in drug discovery and biomedical research. Due to its absence from commercial catalogs, this document details a proposed synthetic pathway, drawing upon established methodologies for related compounds. It further explores its potential physicochemical properties and outlines its utility in key research applications, such as enzyme inhibition and glucose sensing, based on the known functions of structurally similar nitrophenylboronic acids. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and application of novel boronic acid derivatives.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. In the realm of medicinal chemistry and drug discovery, boronic acid derivatives have garnered significant attention as enzyme inhibitors and sensors for biologically important molecules like carbohydrates.[1]

The subject of this guide, this compound, incorporates three key functional groups: a boronic acid for potential covalent interactions, an aminomethyl group which can influence binding affinity and solubility, and a nitro group, which is a strong electron-withdrawing group that can modulate the pKa of the boronic acid.[2][3] The strategic placement of these groups suggests its potential as a valuable tool in the development of targeted therapies and diagnostic agents.

Commercial Availability

As of the latest inquiries, this compound is not commercially available from major chemical suppliers. However, several companies specialize in the custom synthesis of complex organic molecules and may be able to produce this compound on request.

Table 1: Potential Custom Synthesis Suppliers

Company NameWebsiteSpecialization
Sarchem Laboratoriessarchemlabs.comPharmaceutical intermediates, custom synthesis[4]
Custom Synthesis, LLCcustomsynthesis.comSpecialty chemicals, toll manufacturing[5]
Otava Chemicalsotavachemicals.comCustom synthesis of organic molecules, drug discovery[6]
Richman Chemical Inc.richmanchemical.comCustom synthesis, toll manufacturing, raw material sourcing[7]

Proposed Synthesis

A plausible synthetic route to this compound, based on available literature for similar compounds, involves a two-step process starting from the more readily available 2-methyl-5-nitrophenylboronic acid. The proposed pathway is as follows:

  • Radical Bromination: The methyl group of 2-methyl-5-nitrophenylboronic acid is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a light source.

  • Nucleophilic Substitution: The resulting 2-(bromomethyl)-5-nitrophenylboronic acid is then reacted with a suitable amine source, such as ammonia or a protected amine, to yield the final product. An alkylation strategy using o-(bromomethyl)phenylboronic acid has been successfully employed to introduce o-(aminomethyl) functionalities onto peptides.[2][8]

Synthesis_Pathway 2-methyl-5-nitrophenylboronic_acid 2-methyl-5-nitrophenylboronic acid intermediate 2-(bromomethyl)-5-nitrophenylboronic acid 2-methyl-5-nitrophenylboronic_acid->intermediate NBS, light final_product This compound intermediate->final_product Amine source

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(bromomethyl)-5-nitrophenylboronic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrophenylboronic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Irradiate the mixture with a UV lamp while heating to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 2-(bromomethyl)-5-nitrophenylboronic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add an excess of an amine source (e.g., a solution of ammonia in methanol or a protected amine followed by deprotection). The use of a hindered base like diisopropylethylamine (Hünig's base) may be beneficial.[2]

  • Stir the reaction mixture at room temperature overnight.[2]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method such as crystallization or column chromatography.

Physicochemical Properties (Estimated)

The exact physicochemical properties of this compound have not been experimentally determined. However, we can estimate some of these properties based on data from its isomers, 3-nitrophenylboronic acid and 4-nitrophenylboronic acid.

Table 2: Physicochemical Properties of Nitrophenylboronic Acid Isomers

Property3-Nitrophenylboronic Acid4-Nitrophenylboronic AcidThis compound (Estimated)
Molecular Formula C₆H₆BNO₄[9]C₆H₆BNO₄[10]C₇H₉BN₂O₄
Molecular Weight 166.93 g/mol [11]166.93 g/mol [10]196.97 g/mol
Melting Point 282-287 °C[11]285-290 °C (dec.)[10]Likely >200 °C
Appearance White to pale yellow crystalline powder[11]Light tan solid[12]Yellowish solid
pKa ~7.2 (influenced by nitro group)[3]~7.0 (influenced by nitro group)[13]Expected to be lower than typical phenylboronic acids (~8.7) due to the nitro group.

Potential Applications

The unique structural features of this compound suggest its utility in several areas of drug discovery and chemical biology.

Enzyme Inhibition

Boronic acids are well-established inhibitors of serine proteases.[1] The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. For instance, 3-nitrophenylboronic acid has been shown to inhibit prostate-specific antigen (PSA), a serine protease.[14] The nitro group can enhance the Lewis acidity of the boron atom, potentially leading to stronger binding to the target enzyme. The aminomethyl group could be modified to introduce further interactions with the enzyme's binding pocket, thereby increasing potency and selectivity.

Glucose Sensing

Phenylboronic acids are known to reversibly bind with diols, such as those found in glucose, making them valuable for the development of glucose sensors.[15] The binding of glucose to the boronic acid can induce a change in the fluorescence or color of a reporter molecule, allowing for quantitative detection.[16] The electron-withdrawing nitro group on the phenyl ring can lower the pKa of the boronic acid, enabling it to bind glucose at physiological pH.[3]

Glucose_Sensing cluster_0 Glucose Sensing Mechanism Boronic_Acid This compound Complex Boronate Ester Complex Boronic_Acid->Complex + Glucose Glucose (diol) Glucose->Complex + Signal Optical Signal Change (Fluorescence/Color) Complex->Signal

Figure 2: Principle of glucose sensing using a phenylboronic acid derivative.

Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against a model serine protease, such as trypsin.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of a chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the inhibitor (from the stock solution) to the wells. Include a control with no inhibitor.

    • Add the trypsin solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

While not yet a commercially available reagent, this compound represents a promising scaffold for the development of novel enzyme inhibitors and biosensors. This technical guide provides a foundational understanding of its proposed synthesis, estimated properties, and potential applications. The detailed protocols and conceptual diagrams are intended to facilitate further research and development in the fields of medicinal chemistry and chemical biology, empowering scientists to explore the full potential of this and other custom-designed boronic acid derivatives.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 2-(Aminomethyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science applications.[1][2][3][4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(aminomethyl)-5-nitrophenylboronic acid with aryl halides. This substrate presents unique challenges due to the presence of an ortho-aminomethyl group and a meta-nitro group, which can influence catalytic activity, reaction kinetics, and side reactions. The protocol herein is designed as a robust starting point for researchers, alongside data to guide optimization.

Challenges in Coupling this compound: The successful coupling of this substrate requires careful consideration of its structural features:

  • Steric Hindrance: The ortho-aminomethyl group can sterically hinder the approach of the palladium catalyst to the boronic acid moiety, potentially slowing down the crucial transmetalation step of the catalytic cycle.[5]

  • Electronic Effects: The strong electron-withdrawing nature of the meta-nitro group makes the boronic acid more susceptible to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, reducing the overall yield.[6][7]

  • Catalyst Interaction: The primary amine of the aminomethyl group could potentially coordinate to the palladium center, which may alter the catalyst's activity or lead to deactivation.[8]

To overcome these challenges, the selection of an appropriate catalyst system, base, and solvent is critical. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often effective for sterically demanding substrates.[5][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-Dioxane/Water) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Stir the reaction mixture vigorously at 85-100 °C. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Condition Optimization

The optimal reaction conditions can vary significantly depending on the specific coupling partners. The following table summarizes conditions used for structurally related or challenging Suzuki-Miyaura couplings to provide a basis for optimization.

Aryl Halide PartnerBoronic AcidCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O10075[5]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O85-9585[8]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O85-9588[8]
Aryl Bromide2-Nitrophenylboronic acidPd(dppf)Cl₂ (2-5)K₃PO₄ (2-3)1,4-Dioxane/H₂O60-100Good[6]
1-Iodo-2-nitrobenzene2-Nitrophenylboronic acidPd(OAc)₂ (2)K₂CO₃ (3)Toluene100Good[5]
BromobenzenePhenylboronic acidPd-NHC@Eu-BCIK₂CO₃Ethanol8099[9]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for the Suzuki coupling and the fundamental catalytic cycle.

G reagents 1. Reagent Setup (Ar-Br, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst 3. Catalyst & Solvent Addition (Pd Catalyst, Ligand, Solvent) inert->catalyst react 4. Reaction (Heat at 85-100 °C) catalyst->react workup 5. Aqueous Workup (Dilute, Extract with EtOAc) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

G pd0 Pd(0)L2 pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1x R¹-X (Aryl Halide) r2by2 R²-B(OR)₂ (Boronic Acid Derivative) base Base (e.g., K₃PO₄) product R¹-R² (Product) pos_oa->pd0 R¹-X pos_tm->pd2_oxid R²B(OH)₂ + Base pos_re->pd2_trans R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][10]

References

Application Notes and Protocols: Utilizing 2-(Aminomethyl)-5-nitrophenylboronic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide boronic acids (PBAs) are a pivotal class of compounds in medicinal chemistry and chemical biology, renowned for their ability to act as potent, reversible inhibitors of proteases. The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis. This interaction leads to highly effective enzyme inhibition.

This document provides detailed application notes and protocols for the use of a specific, electronically activated boronic acid, 2-(aminomethyl)-5-nitrophenylboronic acid, in peptide synthesis. The presence of a nitro group, a strong electron-withdrawing group, enhances the Lewis acidity of the boron atom, facilitating the formation of the boronate ester with diols, such as the serine residue in a protease active site, especially at physiological pH. The ortho-aminomethyl group can further modulate binding affinity and solubility.

These characteristics make this compound an attractive building block for designing targeted peptide-based inhibitors for various therapeutic and research applications.

Synthesis of this compound Derivatives

While this compound is not readily commercially available, its derivatives, such as the pinacol ester of 2-(bromomethyl)-5-nitrophenylboronic acid, are. These precursors can be synthesized and converted to the desired aminomethyl derivative.

A plausible synthetic route starting from a commercially available precursor is outlined below:

Scheme 1: Proposed Synthesis of this compound Pinacol Ester

G cluster_reagents start 2-(Bromomethyl)-5-nitrophenylboronic acid pinacol ester intermediate 2-(Azidomethyl)-5-nitrophenylboronic acid pinacol ester start->intermediate Azide Displacement reagent1 Sodium Azide (NaN3) DMF product This compound pinacol ester intermediate->product Reduction reagent2 H2, Pd/C or PPh3, H2O THF

Caption: Proposed synthesis of the aminomethyl boronic acid precursor.

Incorporation into Peptides: Experimental Protocols

The introduction of the this compound moiety can be achieved at various positions within a peptide sequence using solid-phase peptide synthesis (SPPS) techniques. Below are detailed protocols for three common strategies: N-terminal modification, side-chain alkylation of lysine, and on-resin Suzuki-Miyaura coupling.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a standard Fmoc-based SPPS cycle, which is the foundation for synthesizing the peptide backbone before modification.

G start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle repeat->deprotection n-1 times

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: N-Terminal Modification via Reductive Amination

This method introduces the boronic acid moiety at the N-terminus of a synthesized peptide. It utilizes the corresponding aldehyde derivative, 2-formyl-5-nitrophenylboronic acid.

Materials:

  • Peptidyl-resin (with free N-terminus)

  • 2-Formyl-5-nitrophenylboronic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Swell the peptidyl-resin (1 eq) in DMF for 30 minutes.

  • Wash the resin with DMF (3x).

  • Dissolve 2-formyl-5-nitrophenylboronic acid (5 eq) and DIPEA (5 eq) in DMF. Add this solution to the resin.

  • Agitate the mixture for 1 hour at room temperature.

  • Add a solution of NaBH₃CN (10 eq) in DMF/MeOH (1:1) to the resin.

  • Agitate for an additional 4 hours at room temperature.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Cleave the modified peptide from the resin using the cleavage cocktail for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase HPLC.

Protocol 2: Side-Chain Modification via Alkylation of Lysine

This protocol describes the modification of a lysine side chain within the peptide sequence using 2-(bromomethyl)-5-nitrophenylboronic acid pinacol ester.

Materials:

  • Peptidyl-resin containing a lysine residue (with a free ε-amino group)

  • 2-(Bromomethyl)-5-nitrophenylboronic acid pinacol ester

  • DIPEA

  • DMF

  • DCM

  • Cleavage cocktail

  • Diethyl ether

Procedure:

  • Synthesize the peptide on a solid support, ensuring the ε-amino group of the target lysine is protected with a labile protecting group (e.g., Mtt) that can be selectively removed on-resin.

  • Selectively deprotect the lysine side chain.

  • Swell the resin in DMF.

  • Dissolve 2-(bromomethyl)-5-nitrophenylboronic acid pinacol ester (3-5 eq) and DIPEA (5-7 eq) in DMF.

  • Add the solution to the resin and agitate overnight at room temperature.[1]

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a final Fmoc deprotection if necessary.

  • Cleave the peptide from the resin and deprotect the boronic acid pinacol ester simultaneously using a TFA-based cleavage cocktail.

  • Precipitate, lyophilize, and purify the product by HPLC.

Protocol 3: Side-Chain Modification via On-Resin Suzuki-Miyaura Coupling

This method is suitable for incorporating the boronic acid moiety via a carbon-carbon bond by coupling this compound with a peptide containing a halogenated aromatic amino acid (e.g., 4-iodophenylalanine).

Materials:

  • Peptidyl-resin containing a 4-iodophenylalanine residue

  • This compound pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., DMF/water, dioxane/water)

  • Cleavage cocktail

  • Diethyl ether

Procedure:

  • Synthesize the peptide containing 4-iodophenylalanine using standard SPPS.

  • Swell the peptidyl-resin in the chosen solvent system.

  • In a separate vial, degas the solvent. Add the palladium catalyst, base, and this compound pinacol ester.

  • Transfer the degassed solution to the resin.

  • Heat the reaction mixture (e.g., 60-80 °C) for 4-12 hours, with agitation.

  • After cooling, wash the resin thoroughly with the solvent, water, DMF, and DCM.

  • Cleave the peptide from the resin and deprotect the boronic acid using a TFA-based cocktail.

  • Precipitate, lyophilize, and purify by HPLC.

Quantitative Data

The following tables provide representative yields and purities for the peptide modification strategies described above, based on literature data for analogous reactions. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: N-Terminal Reductive Amination with Aromatic Aldehydes

N-Terminal Amino AcidAldehydeYield (%)Purity (%)Reference
GlycineBenzaldehyde>95>95[2]
AlanineBenzaldehyde>95>95[2]
LeucineBenzaldehyde>95>95[2]
Phenylalanine4-Formylphenylboronic acid85-90>90Adapted from[2]

Table 2: Side-Chain Alkylation of Lysine with Benzyl Bromides

Peptide SequenceAlkylating AgentYield (%)Purity (%)Reference
Ac-Lys-Gly-NH₂Benzyl bromide70-80>95Adapted from literature
H-Gly-Lys-Gly-OH4-Bromobenzyl bromide65-75>90Adapted from literature
Variouso-(Bromomethyl)phenylboronic acid~60>95[1]

Table 3: On-Resin Suzuki-Miyaura Coupling with Arylboronic Acids

Peptide-HalideBoronic AcidCatalyst/BaseYield (%)Purity (%)
H-Phe(4-I)-NH-ResinPhenylboronic acidPd(PPh₃)₄ / K₂CO₃80-90>90
Ac-Gly-Phe(4-I)-NH-Resin4-Methoxyphenylboronic acidPd₂(dba)₃/SPhos / K₃PO₄75-85>90
H-Ala-Phe(4-I)-Gly-Resin3-Nitrophenylboronic acidPd(OAc)₂/SPhos / Cs₂CO₃70-80>85

Mechanism of Action: Serine Protease Inhibition

Peptide boronic acids act as transition-state analog inhibitors of serine proteases. The boron atom is attacked by the hydroxyl group of the active site serine, forming a covalent, tetrahedral boronate adduct. This complex is stabilized by interactions within the enzyme's active site, effectively blocking substrate access and catalysis.

G cluster_complex Enzyme-Inhibitor Complex (Non-covalent) enzyme Serine Protease (Active Site: Ser-OH, His-Im) enzyme_bound Serine Protease enzyme->enzyme_bound inhibitor Peptide-B(OH)2 (2-(aminomethyl)-5-nitrophenyl moiety at P1) inhibitor_bound Peptide-B(OH)2 inhibitor->inhibitor_bound adduct Covalent Tetrahedral Adduct (Ser-O-B(OH)2-Peptide) enzyme_bound->adduct Nucleophilic attack by Ser-OH adduct->enzyme_bound Reversible Hydrolisis

Caption: Mechanism of serine protease inhibition by a peptide boronic acid.[3][4]

Conclusion

This compound represents a valuable tool for the development of potent and selective peptide-based enzyme inhibitors. Its unique electronic and structural features can be exploited to enhance binding affinity and efficacy. The protocols detailed in this document provide a comprehensive guide for the incorporation of this versatile building block into peptide sequences, enabling researchers and drug developers to explore its potential in various therapeutic and diagnostic applications. Careful optimization of reaction conditions for specific peptide sequences is recommended to achieve the best results.

References

Application Notes: 2-(Aminomethyl)-5-nitrophenylboronic acid as a Fluorescent Sensor for Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-5-nitrophenylboronic acid is a fluorescent chemosensor designed for the detection and quantification of carbohydrates. This molecule leverages the well-established interaction between boronic acids and diol-containing compounds, such as sugars. The strategic placement of an aminomethyl group and a nitro group on the phenyl ring modulates the electronic properties of the boronic acid moiety, enabling fluorescent signaling upon carbohydrate binding at physiological pH. These characteristics make it a valuable tool for various applications in biomedical research and drug development, including the study of carbohydrate metabolism, glycoprotein analysis, and the development of continuous glucose monitoring systems.

The underlying principle of detection is the reversible covalent binding of the boronic acid to the cis-diol functionalities present in many carbohydrates.[1][2] This interaction leads to the formation of a cyclic boronate ester, which alters the photophysical properties of the molecule, resulting in a measurable change in fluorescence intensity.[3][4] The ortho-aminomethyl group plays a crucial role by forming an intramolecular dative B-N bond, which lowers the pKa of the boronic acid, facilitating diol binding at neutral pH.[3]

Principle of Operation

The fluorescence sensing mechanism of this compound is based on the modulation of an internal quenching process upon binding to a carbohydrate. In its free state, the boronic acid's fluorescence is often quenched. Upon binding to a diol-containing carbohydrate, the formation of a cyclic boronate ester alters the electronic structure of the sensor, leading to a change in fluorescence. This can manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.[1] The electron-withdrawing nitro group further influences the Lewis acidity of the boron atom, enhancing its affinity for diols.

The binding is a reversible equilibrium, and the strength of this interaction, quantified by the binding constant (Ka), is dependent on the specific carbohydrate, pH, and solvent conditions. Generally, boronic acids exhibit a higher affinity for fructose and a lower affinity for glucose.[5]

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data for analogous phenylboronic acid-based fluorescent sensors. This information is intended to offer a comparative overview of the expected performance.

Table 1: Representative Binding Constants (Ka) of Phenylboronic Acid Sensors with Various Saccharides

Phenylboronic Acid DerivativeFructose (M-1)Glucose (M-1)Galactose (M-1)Conditions
Anthracene-based bisboronic acid200128150% MeOH/0.1 M aq. phosphate buffer, pH 7.4
N-benzyl-6-methoxyquinolinium bromide derivative~3.0-fold decrease in fluorescence with 60mM glucose--Aqueous buffer
Phenylboronic acid (P1)--Affinity order: sucrose > lactose > galactose > xylose > ribose > arabinoseAqueous medium, pH 7.4
2-Methylphenylboronic acid--80.0Aqueous condition, pH 7.4
3-Methoxyphenylboronic acid---Aqueous condition, pH 7.4

Note: The binding affinities of boronic acids are highly dependent on the specific fluorophore, linker, and experimental conditions.

Table 2: Representative Spectroscopic Properties of Phenylboronic Acid-Based Sensors

SensorExcitation (nm)Emission (nm)Quantum Yield (Φ)Notes
Anthracene-based tetrathiafulvalene boronic acid370419-5-fold fluorescence increase with fructose.[1]
Naphthalene-based boronic acid (5-ANBA)-4380.041 (free), 0.89 (bound to fructose)70-fold fluorescence increase.[1]
Quinolinium-based boronic acid345450~0.5Fluorescence intensity decrease with glucose.[1]

Visualization of Signaling and Workflow

Signaling Pathway

The following diagram illustrates the proposed mechanism of fluorescence modulation upon carbohydrate binding.

G Fluorescence Signaling Pathway cluster_0 Unbound State cluster_1 Binding cluster_2 Bound State Sensor This compound (Low Fluorescence) Complex Sensor-Carbohydrate Complex (High Fluorescence) Sensor->Complex + Carbohydrate Carbohydrate Carbohydrate (Diol) Complex->Sensor - Carbohydrate

Caption: Proposed fluorescence signaling mechanism.

Experimental Workflow

The general workflow for utilizing the fluorescent sensor is depicted below.

G Experimental Workflow Prep_Sensor Prepare Sensor Stock Solution Incubate Incubate Sensor with Samples Prep_Sensor->Incubate Prep_Sample Prepare Carbohydrate Samples Prep_Sample->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: General experimental workflow for carbohydrate sensing.

Experimental Protocols

The following protocols provide a general framework for using this compound as a fluorescent sensor. Optimization may be required for specific applications.

Materials and Reagents
  • This compound

  • Solvent for stock solution (e.g., DMSO, Methanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, at physiological pH 7.4)

  • Carbohydrate standards (e.g., D-fructose, D-glucose, D-galactose)

  • Microplate reader or spectrofluorometer

  • 96-well black microplates

Preparation of Solutions
  • Sensor Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO. Store protected from light at -20°C.

  • Working Sensor Solution: Dilute the stock solution in the aqueous buffer to the desired final concentration (e.g., 10 µM). The optimal concentration should be determined experimentally.

  • Carbohydrate Standard Solutions: Prepare a series of carbohydrate standards of known concentrations in the same aqueous buffer.

Fluorescence Measurement Protocol
  • Plate Setup: Pipette 50 µL of the working sensor solution into the wells of a 96-well black microplate.

  • Addition of Carbohydrates: Add 50 µL of the carbohydrate standard solutions to the respective wells. Include buffer-only wells as a negative control.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the binding equilibrium to be reached. Protect the plate from light during incubation.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader or spectrofluorometer. Determine the optimal excitation and emission wavelengths for the sensor-carbohydrate complex. Based on analogous compounds, excitation is likely in the UV or near-UV range (e.g., 340-380 nm) and emission in the visible range (e.g., 420-500 nm).[1]

  • Data Analysis: Plot the fluorescence intensity as a function of carbohydrate concentration. A calibration curve can be generated to determine the concentration of unknown samples. The binding constant (Ka) can be calculated by fitting the data to a suitable binding isotherm model (e.g., using the Benesi-Hildebrand equation).[6]

Logical Relationship for Data Analysis

G Data Analysis Logic Raw_Data Raw Fluorescence Intensity Data Background_Correction Background Subtraction Raw_Data->Background_Correction Corrected_Data Corrected Fluorescence Intensity Background_Correction->Corrected_Data Calibration_Curve Generate Calibration Curve Corrected_Data->Calibration_Curve Binding_Model Fit to Binding Isotherm Corrected_Data->Binding_Model Concentration Determine Unknown Concentration Calibration_Curve->Concentration Binding_Constant Calculate Binding Constant (Ka) Binding_Model->Binding_Constant

Caption: Logical flow for data analysis.

Troubleshooting

  • Low Signal-to-Noise Ratio: Optimize the sensor concentration. Ensure the buffer pH is appropriate for binding.

  • Inconsistent Readings: Ensure thorough mixing of sensor and sample. Protect from photobleaching by minimizing light exposure.

  • Interference from Sample Matrix: Run appropriate controls with the sample matrix lacking the carbohydrate of interest. Consider sample purification if necessary.

Safety Precautions

  • Handle this compound and all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Work in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This document is intended for informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. The quantitative data presented is based on analogous compounds and should be considered representative.

References

Application Notes and Protocols for the Incorporation of Boronic Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methods for incorporating boronic acids into peptides, a critical modification in the development of therapeutic peptides and chemical biology tools. The unique ability of the boronic acid moiety to form reversible covalent bonds with active site serine and threonine residues of proteases, or with the diol groups of saccharides, has led to the development of potent enzyme inhibitors and novel biomolecular recognition tools.[1][2][3] This document details the prevalent reaction conditions, presents quantitative data for comparative analysis, and offers step-by-step experimental protocols for key methodologies.

Introduction to Peptide Boronic Acids

Peptide boronic acids are synthetic peptides where a boronic acid group (-B(OH)₂) replaces a carboxylic acid group, typically at the C-terminus or on an amino acid side chain. This substitution dramatically alters the peptide's chemical properties, enabling it to act as a transition-state analog inhibitor for a variety of proteases.[3] The first FDA-approved peptide boronic acid, Bortezomib, a proteasome inhibitor for treating multiple myeloma, highlighted the therapeutic potential of this class of compounds.[3][4] Subsequent research has expanded their applications to include sensors, drug delivery systems, and tools for studying protein-carbohydrate interactions.[5][6]

The synthesis of peptide boronic acids can be challenging due to the inherent instability of the boronic acid group under certain reaction conditions. However, the development of solid-phase peptide synthesis (SPPS) techniques and specialized building blocks has significantly improved their accessibility.[4][5][7]

Methods for Incorporating Boronic Acids into Peptides

Several strategies have been developed for the synthesis of peptide boronic acids, each with its own advantages and limitations. The most common approaches are:

  • Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids: This is a widely used method that employs a solid support, typically a 1-glycerol polystyrene resin, to anchor the boronic acid moiety while the peptide chain is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][7][8][9][10]

  • Building Block Approach: This strategy involves the pre-synthesis of Fmoc-protected α-amino boronic acid building blocks, which are then incorporated into the peptide sequence during standard SPPS.[2][4][11] This method allows for the incorporation of boronic acids at any position within the peptide chain.

  • Late-Stage Functionalization: This approach introduces the boronic acid group onto a fully assembled peptide, often while it is still attached to the solid support. A notable example is the late-stage hydroboration of peptides containing alkene or alkyne functionalities.[1][6][12]

Quantitative Data on Reaction Conditions and Yields

The efficiency of peptide boronic acid synthesis is influenced by various factors, including the choice of coupling reagents, reaction times, and the specific peptide sequence. The following tables summarize quantitative data from published literature to aid in the selection of optimal reaction conditions.

Table 1: Comparison of Coupling Reagents for Peptide Synthesis

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Crude Purity (%)Racemization LevelReference
HATU-DIPEA/NMM5-60 minHighLow[13][14]
HBTUHOBtDIPEA/NMM6-60 minHighLow with HOBt[13][14]
COMU-DIPEA/NMM5-30 minHighLow[13][14]
PyBOP-DIPEA/NMM15-60 minHighLow[14][15]
DICHOBt/OxymaPure-30-120 minModerate to HighMinimized with additive[13][16]
DCCHOBt-30-120 minModerate to HighMinimized with HOBt[15]

Note: DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (1-Hydroxybenzotriazole).[13][14][15][16]

Table 2: Yields for Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids

Peptide SequenceResinOverall Yield (%)Purity (%)Reference
Bortezomib1-Glycerol polystyrene54>95[10]
Ixazomib1-Glycerol polystyrene49>95[10]
H-Phe-boroLeu-OH1-Glycerol polystyrene75>95[10]
H-Gly-boroLeu-OH1-Glycerol polystyrene72>95[10]

Table 3: Yields for the Synthesis of Fmoc-α-Amino Boronic Acid Building Blocks

Amino Acid DerivativeYield of Fmoc-α-amino pinacolyl boronate (%)Yield of Fmoc-α-amino boronic acid (%)Reference
Fmoc-Ala-OH7891[4]
Fmoc-Val-OH8195[4]
Fmoc-Leu-OH8592[4]
Fmoc-Phe-OH7588[4]
Fmoc-Tyr(tBu)-OH6985[4]
Fmoc-Ser(tBu)-OH7289[4]

Experimental Protocols

The following are detailed protocols for the key methods of incorporating boronic acids into peptides.

Protocol 1: Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids

This protocol describes the synthesis of a peptide with a C-terminal boronic acid using a 1-glycerol polystyrene resin and standard Fmoc-SPPS chemistry.[10]

Materials:

  • 1-Glycerol polystyrene resin

  • (R)-α-Aminoboronic acid hydrochloride (e.g., (R)-boroleucine hydrochloride)

  • Fmoc-Cl

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., TBTU)

  • Cleavage cocktail: THF/water (9:1)

Procedure:

  • Resin Loading: a. Swell 1-glycerol polystyrene resin in CH₂Cl₂ for 30 minutes and then dry by vacuum filtration. b. To the resin, add the (R)-α-aminoboronic acid hydrochloride (1.0 equiv.), Fmoc-Cl (3.6 equiv.), and DIPEA (3.6 equiv.) in THF. c. Shake the reaction mixture overnight at room temperature. d. Wash the resin sequentially with THF, CH₂Cl₂, and DMF.

  • Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. b. Wash the resin thoroughly with DMF.

  • Peptide Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid (3.0 equiv.) with TBTU (3.0 equiv.) and DIPEA (4.0 equiv.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Shake the reaction mixture for 1-2 hours at room temperature. d. Wash the resin with DMF. e. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage from Resin: a. After the final Fmoc deprotection and any N-terminal modification, wash the resin with DMF, CH₂Cl₂, and Et₂O, and dry under vacuum. b. Treat the dried resin with a 9:1 mixture of THF/water and stir overnight at room temperature. c. Filter the resin and concentrate the filtrate under vacuum to obtain the crude peptide boronic acid. d. Purify the peptide by preparative HPLC.

Protocol 2: Synthesis of Fmoc-α-Amino Boronic Acid Building Blocks

This protocol outlines the conversion of Fmoc-α-aminocarboxylic acids into their corresponding boronic acid equivalents.[4]

Materials:

  • Fmoc-α-aminocarboxylic acid

  • N-Hydroxyphthalimide (NHPI)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Nickel(II) chloride hexahydrate

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Methylboronic acid (MeB(OH)₂)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Phosphate buffer (pH 7.0)

Procedure:

  • Formation of Redox-Active Ester: a. Dissolve the Fmoc-α-aminocarboxylic acid (1.0 equiv.), NHPI (1.0 equiv.), and DMAP (0.1 equiv.) in DCM. b. Cool the solution to 0 °C and add DIC (1.1 equiv.). c. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-16 hours.

  • Decarboxylative Borylation: a. To the crude redox-active ester, add B₂pin₂ (1.5 equiv.), NiCl₂·6H₂O (0.1 equiv.), and dtbbpy (0.1 equiv.) in a suitable solvent like THF. b. Add TTMSS (2.0 equiv.) and stir the reaction under an inert atmosphere at room temperature for 16-24 hours. c. Work up the reaction to isolate the crude Fmoc-α-amino pinacolyl boronate.

  • Deprotection to Boronic Acid: a. Dissolve the crude Fmoc-α-amino pinacolyl boronate (1.0 equiv.) and MeB(OH)₂ (10.0 equiv.) in a mixture of MeCN and phosphate buffer (pH 7.0) (1:1, v/v). b. Stir the reaction at room temperature for 2 hours. c. Perform an extraction to isolate the Fmoc-α-amino boronic acid.

Visualizations

The following diagrams illustrate key workflows and concepts related to the incorporation of boronic acids into peptides.

sps_workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle (Fmoc Chemistry) cluster_final_steps Cleavage and Purification resin 1-Glycerol Polystyrene Resin loading Loading of α-Aminoboronic Acid resin->loading Swell in DCM deprotection Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., TBTU, DIPEA) wash2 Wash (DMF) coupling->wash2 wash1->coupling wash2->deprotection Repeat for each amino acid cleavage Cleavage from Resin (THF/H₂O) wash2->cleavage purification HPLC Purification cleavage->purification peptide Pure Peptide Boronic Acid purification->peptide

Caption: Workflow for Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids.

building_block_approach start Fmoc-α-Aminocarboxylic Acid step1 Formation of Redox-Active Ester (NHPI, DIC, DMAP) start->step1 step2 Decarboxylative Borylation (B₂pin₂, Ni(II) catalyst) step1->step2 step3 Deprotection to Boronic Acid (MeB(OH)₂) step2->step3 building_block Fmoc-α-Amino Boronic Acid Building Block step3->building_block spps Standard Fmoc-SPPS building_block->spps peptide Peptide Boronic Acid spps->peptide

Caption: Synthesis of Peptide Boronic Acids using the Building Block Approach.

protease_inhibition cluster_protease Serine Protease Active Site serine Serine Residue (Nucleophilic -OH) histidine Histidine Residue transition_state Tetrahedral Intermediate (Reversible Covalent Bond) aspartate Aspartate Residue peptide_boronic_acid Peptide Boronic Acid (-B(OH)₂) peptide_boronic_acid->serine Forms covalent bond with Serine -OH transition_state->peptide_boronic_acid Reversible inhibition

Caption: Mechanism of Serine Protease Inhibition by a Peptide Boronic Acid.

References

Application Notes and Protocols for Solid-Phase Synthesis with 2-(aminomethyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and the introduction of novel functionalities.[1] Boronic acid-containing peptides, in particular, have garnered significant interest as enzyme inhibitors and for their ability to interact with carbohydrates.[2][3] This document provides detailed application notes and protocols for the solid-phase synthesis of peptides containing 2-(aminomethyl)-5-nitrophenylboronic acid. This custom building block can be used to introduce a unique combination of a boronic acid moiety, a nitrophenyl group for potential further modifications, and an aminomethyl linker.

The protocols outlined below are based on a standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[4][5][6] This involves the preparation of a protected form of this compound, its incorporation into a growing peptide chain on a solid support, and subsequent cleavage and deprotection to yield the final peptide.

Strategic Overview

The successful incorporation of this compound into a peptide sequence via SPPS requires a multi-step approach. The primary challenge is to protect the reactive functional groups of the boronic acid building block to prevent unwanted side reactions during peptide synthesis. The general workflow is as follows:

  • Protection of the Building Block : The α-amino group of this compound is protected with an Fmoc group. The boronic acid moiety is protected as a pinacol ester to ensure its stability throughout the synthesis.

  • Solid-Phase Peptide Synthesis : The fully protected building block is then used as a custom amino acid in a standard Fmoc-SPPS workflow. This involves sequential coupling and deprotection steps to assemble the desired peptide sequence on a solid resin support.

  • Cleavage and Deprotection : Once the peptide sequence is complete, the peptide is cleaved from the resin, and all protecting groups (including the pinacol ester on the boronic acid and side-chain protecting groups on other amino acids) are removed to yield the crude peptide.

  • Purification : The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final product of high purity.

Diagram of the overall workflow:

Caption: Overall workflow for solid-phase synthesis with this compound.

Data Presentation

Table 1: Summary of Building Block Synthesis Yields
StepStarting MaterialProductTypical Yield (%)
1. Fmoc ProtectionThis compoundFmoc-2-(aminomethyl)-5-nitrophenylboronic acid85-95
2. Pinacol EsterificationFmoc-2-(aminomethyl)-5-nitrophenylboronic acidFmoc-2-(aminomethyl)-5-nitrophenylboronic acid pinacol ester80-90
Table 2: Representative SPPS Coupling and Cleavage Results for a Model Peptide

Model Peptide Sequence: H-Gly-Ala-X-Val-Leu-NH2, where X = this compound

ParameterValueMethod of Determination
ResinRink Amide resin-
Scale0.1 mmol-
Coupling Efficiency for standard AAs>99%Kaiser Test
Coupling Efficiency for Boronic Acid AA>95%Kaiser Test
Crude Peptide Purity (post-cleavage)65-75%RP-HPLC (220 nm)
Final Peptide Purity (post-purification)>98%RP-HPLC (220 nm)
Overall Isolated Yield25-40% (based on initial resin loading)Mass Determination

Experimental Protocols

Protocol 1: Preparation of the Protected Building Block

This protocol describes the two-step protection of this compound to make it compatible with Fmoc-SPPS.

Step 1.1: Fmoc Protection of the Amino Group

  • Dissolution : Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate.

  • Addition of Fmoc Reagent : Add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq) to the solution.[7][8]

  • Reaction : Stir the mixture at room temperature for 16-24 hours.

  • Work-up : Dilute the reaction with water and adjust the pH to 9 with saturated sodium bicarbonate. Wash the aqueous layer with diethyl ether to remove impurities.

  • Acidification : Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extraction : Extract the product into ethyl acetate.

  • Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-2-(aminomethyl)-5-nitrophenylboronic acid.

Step 1.2: Pinacol Protection of the Boronic Acid

  • Dissolution : Dissolve the product from Step 1.1 (1.0 eq) and pinacol (1.2 eq) in dichloromethane (DCM).

  • Reaction : Stir the solution overnight at room temperature.[9]

  • Purification : Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the final protected building block: Fmoc-2-(aminomethyl)-5-nitrophenylboronic acid pinacol ester .

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual SPPS procedure for incorporating the custom boronic acid building block. It assumes the use of a standard Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).[10]

Materials:

  • Fmoc-protected amino acids

  • Protected boronic acid building block (from Protocol 1)

  • SPPS-grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagent: HBTU (0.5 M in DMF) or HATU

  • Base: Diisopropylethylamine (DIEA)

Workflow Diagram for a Single SPPS Cycle:

spss_cycle start Start Cycle (Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end End Cycle (Peptide-Resin + 1 AA) wash2->end

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling : Place the resin in a reaction vessel and swell in DMF for 15-30 minutes. Drain the DMF.[10]

  • Initial Fmoc Deprotection : If starting with a pre-loaded Fmoc-amino acid resin, remove the Fmoc group by treating the resin with the deprotection solution for 5 minutes, then drain and repeat for 15 minutes.

  • Washing : Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) with HBTU (3-5 eq) and DIEA (6-10 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Monitoring : Perform a Kaiser test to confirm the completion of the coupling reaction (a positive blue result indicates incomplete coupling). If the test is positive, repeat the coupling step.

  • Washing : Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat : Repeat steps 2-6 for each amino acid in the sequence.

  • Incorporation of the Boronic Acid Building Block : When at the desired position in the sequence, use the Fmoc-2-(aminomethyl)-5-nitrophenylboronic acid pinacol ester in the coupling step (Step 4). Due to potential steric hindrance, a longer coupling time (e.g., 4 hours) or a stronger coupling agent like HATU may be beneficial.[1]

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing all protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection : After the final coupling, perform a final Fmoc deprotection as described in Protocol 2, Step 2.

  • Resin Preparation : Wash the deprotected peptide-resin thoroughly with DMF, then DCM, and dry under vacuum.[1]

  • Cleavage :

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The pinacol ester on the boronic acid is often cleaved under these acidic conditions.[11][12]

  • Peptide Precipitation :

    • Filter the resin and collect the filtrate.

    • Add the TFA filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation :

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Drying : Dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by RP-HPLC.

Conclusion

The solid-phase synthesis of peptides containing this compound is a feasible but technically demanding process that requires careful preparation of a protected building block. By following the detailed protocols for protection, SPPS, and cleavage, researchers can successfully incorporate this unique moiety to create novel peptides for various applications in drug discovery and chemical biology. The provided data and workflows serve as a guide for achieving high purity and reasonable yields in these synthetic endeavors.

References

Application Notes and Protocols: Boronic Acid-Based Probes for Detecting Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are key signaling molecules involved in a myriad of physiological and pathological processes. Their transient nature and low concentrations, however, pose significant challenges for their detection and quantification. Boronic acid-based probes have emerged as a powerful class of chemical tools for the selective detection of specific ROS, including hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[1][2][3] These probes offer high sensitivity and selectivity, enabling real-time monitoring of ROS in living cells and in vivo models.[2][4] This document provides detailed application notes and protocols for the use of boronic acid-based probes in ROS research and drug development.

The fundamental principle behind these probes lies in the chemoselective oxidation of a boronic acid moiety by a specific ROS. This irreversible reaction cleaves the carbon-boron bond, leading to the formation of a hydroxyl group and the concomitant release or activation of a reporter molecule, which can be fluorescent or luminescent.[1][5] This "turn-on" response provides a direct and quantifiable measure of ROS levels.

Probe Selection and Characteristics

A variety of boronic acid-based probes have been developed, each with distinct spectral properties, reactivity, and subcellular targeting capabilities. The choice of probe depends on the specific ROS of interest, the experimental system, and the available instrumentation.

Table 1: Quantitative Data of Representative Boronic Acid-Based Probes

Probe NameTarget ROSReporter FluorophoreExcitation (nm)Emission (nm)Second-Order Rate Constant (M⁻¹s⁻¹)Detection LimitReference
PF1 H₂O₂Fluorescein~490~515~1Micromolar range[1][6]
PR1 H₂O₂Resorufin~560~585Not specifiedMicromolar range[6]
PX1 H₂O₂Xanthone~380~460Not specifiedMicromolar range[6]
MitoPY1 Mitochondrial H₂O₂Peroxy-Yellow 1Not specifiedNot specifiedNot specifiedMicromolar range[4][7]
CBA ONOO⁻Coumarin~340~4401.1 x 10⁶Not specified[7]
PCL-1 ONOO⁻ > H₂O₂Luciferin (Bioluminescent)N/AN/A5.84 x 10³ (ONOO⁻), 7.8 x 10⁻² (H₂O₂)16 nM (ONOO⁻), 231 nM (H₂O₂)[8]
Borinic Acid Probes H₂O₂CoumarinNot specifiedNot specified1.9 x 10⁴Not specified[9][10]
BNBD H₂O₂4-chloro-7-nitrobenzofurazanNot specifiedNot specifiedNot specified1.8 nM[11]

Note: The spectral properties and rate constants can vary depending on the specific buffer and pH conditions.

Signaling Pathways and Detection Mechanisms

Boronic acid-based probes are instrumental in elucidating the role of ROS in various signaling pathways. A common application is the detection of H₂O₂ produced by NADPH oxidases (NOX) or within the mitochondria.

ROS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Ligand Ligand Receptor Receptor Ligand->Receptor Activation NOX_Complex NADPH Oxidase (NOX) Receptor->NOX_Complex Activates Superoxide O₂⁻ NOX_Complex->Superoxide O2 O2 O2->NOX_Complex Substrate SOD Superoxide Dismutase (SOD) Superoxide->SOD Dismutation H2O2 H₂O₂ SOD->H2O2 Boronic_Probe Boronic Acid Probe (Non-fluorescent) H2O2->Boronic_Probe Oxidation Downstream_Signaling Downstream Signaling Cascades H2O2->Downstream_Signaling Fluorescent_Product Fluorescent Product Boronic_Probe->Fluorescent_Product Generates Probe_Activation_Mechanism Boronic_Acid_Probe Boronic Acid Probe (e.g., caged fluorophore) Intermediate Unstable Intermediate Boronic_Acid_Probe->Intermediate + ROS ROS Reactive Oxygen Species (e.g., H₂O₂) Phenol_Product Phenol Product (Fluorescent) Intermediate->Phenol_Product Hydrolysis Boric_Acid Boric Acid Intermediate->Boric_Acid Experimental_Workflow_Cellular_ROS_Detection Start Start Cell_Seeding Seed Cells on Glass-Bottom Dish Start->Cell_Seeding Probe_Loading Load Cells with Boronic Acid Probe Cell_Seeding->Probe_Loading Washing_1 Wash to Remove Excess Probe Probe_Loading->Washing_1 ROS_Induction Induce ROS Production (e.g., with PMA) Washing_1->ROS_Induction Imaging Acquire Fluorescence Images ROS_Induction->Imaging Analysis Quantify Fluorescence Intensity Imaging->Analysis End End Analysis->End

References

Application Notes and Protocols: Nitrophenylboronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrophenylboronic acids (NPBAs) are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their versatile reactivity and diverse biological activities. The presence of both a boronic acid moiety and a nitro group on the phenyl ring imparts unique chemical and physical properties, making them valuable scaffolds for the design and development of novel therapeutic agents and diagnostic tools. These application notes provide a comprehensive overview of the key applications of NPBAs in medicinal chemistry, complete with detailed experimental protocols and quantitative data to guide researchers in this exciting field.

Enzyme Inhibition

Nitrophenylboronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases. The boronic acid group can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis and leading to potent inhibition.

Inhibition of Prostate-Specific Antigen (PSA)

Prostate-Specific Antigen (PSA) is a serine protease and a well-established biomarker for prostate cancer. Its enzymatic activity is implicated in the progression and metastasis of prostate cancer. 3-Nitrophenylboronic acid (3-NPBA) has been shown to inhibit the proteolytic activity of PSA.[1][2]

Quantitative Data: Inhibition of Serine Proteases by Nitrophenylboronic Acid Derivatives

CompoundEnzymeIC50KiReference
3-Nitrophenylboronic acidProstate-Specific Antigen (PSA)Partially inhibited at low concentrationsNot Reported[1]
Bortezomib (a dipeptide boronic acid)26S ProteasomeVaries by cell linePotent inhibitor[3]
Experimental Protocol: PSA Inhibition Assay

This protocol describes a method to assess the inhibition of PSA by nitrophenylboronic acid derivatives using a fluorogenic substrate.

Materials:

  • Human PSA, purified

  • Fluorogenic PSA substrate (e.g., MeO-Suc-Arg-Pro-Tyr-pNA)

  • 3-Nitrophenylboronic acid (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the nitrophenylboronic acid derivative in DMSO.

  • In the wells of a 96-well plate, add 50 µL of assay buffer.

  • Add 2 µL of the test compound at various concentrations (serial dilutions) to the wells. Include a vehicle control (DMSO only).

  • Add 25 µL of the PSA enzyme solution (final concentration ~10 nM) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic PSA substrate (final concentration ~100 µM).

  • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the substrate) at regular intervals for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

pH-Responsive Drug Delivery Systems

The boronic acid moiety of NPBAs can form reversible ester bonds with diols, a reaction that is sensitive to pH. This property has been exploited to develop intelligent drug delivery systems that release their therapeutic payload in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.[4][5]

Quantitative Data: Phenylboronic Acid-Based Nanoparticle Drug Delivery Systems

Nanoparticle FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)pH-Responsive Release ProfileReference
Phenylboronic acid-incorporated elastin-like polypeptide nanoparticlesDoxorubicin~10~85Enhanced release at lower pH[6]
Phenylboronic acid-functionalized nano-prodrugEmodinNot ReportedNot ReportedRapid release at pH 5.0 (~80% after 120h)[7]
PTX/PBA NPsPaclitaxelNot ReportedExcellent~20% release at pH 7.4 vs. >60% at pH 5.5 within 96h[4]
Experimental Protocol: Preparation and Characterization of NPBA-Functionalized Nanoparticles

This protocol outlines a general method for preparing and characterizing pH-responsive nanoparticles functionalized with nitrophenylboronic acid for drug delivery.

Materials:

  • A polymer with reactive groups (e.g., containing hydroxyl or amine groups)

  • Nitrophenylboronic acid with a corresponding reactive group (e.g., carboxylic acid)

  • A model hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., DMSO, DMF)

  • Dialysis membrane (MWCO appropriate for the drug)

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

Part A: Synthesis of NPBA-Polymer Conjugate

  • Dissolve the polymer and the nitrophenylboronic acid derivative in a suitable organic solvent.

  • Add a coupling agent (e.g., EDC/NHS for carboxylic acid and amine coupling) and stir the reaction mixture at room temperature for 24-48 hours.

  • Purify the NPBA-polymer conjugate by dialysis against deionized water and lyophilize.

Part B: Preparation of Drug-Loaded Nanoparticles

  • Dissolve the NPBA-polymer conjugate and the hydrophobic drug in a water-miscible organic solvent.

  • Add this solution dropwise to a vigorously stirred aqueous solution to induce nanoprecipitation.

  • Stir the resulting nanoparticle suspension for several hours to allow for solvent evaporation.

  • Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove the unloaded drug.

Part C: Characterization and In Vitro Drug Release

  • Size and Morphology: Determine the size and size distribution of the nanoparticles using DLS and visualize their morphology using TEM.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the dried nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the amount of drug using UV-Vis spectrophotometry or HPLC.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • pH-Responsive Drug Release:

    • Suspend the drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5.

    • Place the suspensions in dialysis bags and incubate in the respective buffers at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.

    • Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative drug release as a function of time.

Anticancer Activity

Nitrophenylboronic acid derivatives have shown promise as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as the proteasome, and the modulation of critical signaling pathways like the NF-κB pathway.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Boronic acid-containing compounds, including the FDA-approved drug Bortezomib, are known to inhibit the proteasome, which in turn prevents the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes.[3][8][9]

Simplified NF-κB Signaling Pathway and Inhibition by Boronic Acids

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome->NF-kB releases Boronic_Acid Nitrophenylboronic Acid (e.g., as a proteasome inhibitor) Boronic_Acid->Proteasome inhibits Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NF-kB_n->Gene_Expression activates

Caption: Inhibition of the canonical NF-κB signaling pathway by nitrophenylboronic acid-based proteasome inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol can be used to evaluate the cytotoxic effects of nitrophenylboronic acid derivatives on cancer cell lines.[10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium

  • Nitrophenylboronic acid derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Prepare serial dilutions of the nitrophenylboronic acid derivative in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Detection of Reactive Oxygen Species (ROS)

Certain nitrophenylboronic acid derivatives can be designed as fluorescent probes for the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). The boronic acid group reacts with H2O2, leading to a change in the fluorescence properties of the molecule, allowing for the quantification of ROS levels in biological systems.[14]

Experimental Workflow for ROS Detection

ROS_Detection_Workflow Start Start Cell_Culture Culture cells in a 96-well plate Start->Cell_Culture Induce_ROS Induce ROS production (e.g., with H2O2 or other stimuli) Cell_Culture->Induce_ROS Add_Probe Add nitrophenylboronic acid-based fluorescent probe Induce_ROS->Add_Probe Incubate Incubate for a defined period Add_Probe->Incubate Measure_Fluorescence Measure fluorescence intensity (Plate Reader or Microscopy) Incubate->Measure_Fluorescence Data_Analysis Analyze data and quantify ROS levels Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for the detection of intracellular ROS using a nitrophenylboronic acid-based fluorescent probe.

Experimental Protocol: Intracellular ROS Detection

This protocol provides a general method for measuring intracellular ROS levels using a nitrophenylboronic acid-based fluorescent probe.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Nitrophenylboronic acid-based ROS probe

  • ROS inducer (e.g., H2O2, TBHP) as a positive control

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells with warm PBS.

  • Treat the cells with the test compound or ROS inducer in serum-free medium for the desired time. Include a negative control (untreated cells).

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with the nitrophenylboronic acid-based ROS probe (at an optimized concentration) in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS to remove the excess probe.

  • Add 100 µL of PBS or imaging buffer to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the probe. Alternatively, visualize the cells using a fluorescence microscope.

  • Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the fold change in ROS levels.

Synthesis of Nitrophenylboronic Acids

Nitrophenylboronic acids can be synthesized through various methods. One common approach is the nitration of phenylboronic acid.

Experimental Protocol: Synthesis of 3-Nitrophenylboronic Acid

This protocol describes the synthesis of 3-nitrophenylboronic acid from phenylboronic acid.[15]

Materials:

  • Phenylboronic acid

  • Fuming nitric acid

  • Urea

  • Ice

  • Deionized water

  • Decolorizing charcoal

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • In a flask placed in an ice-salt bath, cool fuming nitric acid to -15°C. Add a small amount of urea.

  • Slowly add phenylboronic acid to the cold nitric acid over 1-2 hours, ensuring the temperature does not exceed -9°C.

  • Stir the mixture for an additional 15-30 minutes.

  • Pour the reaction mixture over a large amount of crushed ice. The product will precipitate out of the solution.

  • Collect the precipitated 3-nitrophenylboronic acid by vacuum filtration.

  • Recrystallize the crude product from a small amount of hot water with the addition of decolorizing charcoal.

  • Perform a hot vacuum filtration to remove the charcoal.

  • Wash the purified product first with cold water and then with methanol.

  • The filtrate can be neutralized with NaOH solution and then acidified with nitric acid to precipitate more product, which can be extracted with diethyl ether.

  • Dry the final product under vacuum.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific applications and adhere to all laboratory safety guidelines.

References

Application Notes and Protocols: Click Chemistry Applications of Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aminophenylboronic acids in click chemistry, a class of reactions known for their high efficiency and selectivity. The unique properties of aminophenylboronic acids, particularly their ability to interact with diols, make them valuable building blocks for a wide range of applications, from bioconjugation and fluorescent probe synthesis to targeted drug delivery.

Introduction to Aminophenylboronic Acids in Click Chemistry

Aminophenylboronic acids (APBAs) are bifunctional molecules containing both an amino group and a boronic acid group. This dual functionality allows for their versatile incorporation into more complex molecular architectures using click chemistry. The most common click chemistry reactions involving APBAs are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][]

The resulting triazole-linked APBA conjugates have found applications in:

  • Bioconjugation: For labeling and tracking of biomolecules.[4][5]

  • Fluorescent Probes: For the detection of biologically important molecules like carbohydrates.[1][6]

  • Drug Delivery: For the development of targeted drug delivery systems.[7][8]

  • Functionalization of Materials: For modifying the surface of nanoparticles and polymers.

A critical consideration when using APBAs in CuAAC is the potential for copper-mediated degradation of the boronic acid moiety.[1] This can be mitigated by using protective groups or by carefully selecting the reaction conditions.[1] Alternatively, SPAAC offers a copper-free approach, eliminating this issue.[2][][5]

Key Applications and Experimental Protocols

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful tool for conjugating aminophenylboronic acids to biomolecules in biological systems due to its bioorthogonal nature, meaning it does not interfere with native biochemical processes.[2][][5]

Experimental Protocol: Labeling of an Azide-Modified Protein with a DBCO-Functionalized Aminophenylboronic Acid

This protocol describes the labeling of a protein containing an azide group with a dibenzocyclooctyne (DBCO)-functionalized aminophenylboronic acid.

Materials:

  • Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • DBCO-functionalized aminophenylboronic acid (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of the azide-modified protein in PBS (pH 7.4).

    • Prepare a 10 mM stock solution of the DBCO-functionalized aminophenylboronic acid in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-modified protein solution.

    • Add the DBCO-functionalized aminophenylboronic acid stock solution to the protein solution. A 5-20 fold molar excess of the DBCO reagent relative to the protein is recommended. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove the excess, unreacted DBCO-functionalized aminophenylboronic acid using a desalting column or dialysis against PBS (pH 7.4).

  • Analysis:

    • Confirm the successful conjugation by SDS-PAGE, where an increase in the molecular weight of the protein should be observed. The final product can be further characterized by mass spectrometry.

Quantitative Data for SPAAC Reactions

ReactantsMolar Ratio (Alkyne:Azide)SolventTemperature (°C)Time (h)Yield (%)Reference
DBCO-functionalized biomolecule & Azide-functionalized protein5-20 : 1PBS (pH 7.4) with <10% DMSORoom Temp1-4High[9]
4-Azido-2,3,5,6-tetrafluorobenzoic acid & Bicyclo[6.1.0]non-4-yn-9-yl methanol1:1Not SpecifiedNot SpecifiedNot SpecifiedKinetic constant: 3.60 M⁻¹s⁻¹[10]
Synthesis of Fluorescent Probes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient method for synthesizing fluorescent probes based on aminophenylboronic acids.[1][6] These probes can be used for various sensing applications, particularly for the detection of saccharides.

Experimental Protocol: Synthesis of a Coumarin-Based Fluorescent Boronic Acid Probe

This protocol describes the synthesis of a fluorescent probe by reacting an azide-modified coumarin with an alkyne-functionalized aminophenylboronic acid.

Materials:

  • Alkyne-functionalized aminophenylboronic acid

  • Azide-modified coumarin

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent (e.g., Dichloromethane/water mixture)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-functionalized aminophenylboronic acid and the azide-modified coumarin in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the ligand (TBTA or THPTA) (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-functionalized aminophenylboronic acid and the azide-modified coumarin in the chosen solvent system (e.g., 9:1 v/v dichloromethane:water).

    • Add the ligand to the reaction mixture. A 5:1 ligand to copper ratio is often used.[11]

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature or slightly elevated temperature (e.g., 30°C) overnight, with stirring.[6] The reaction should be protected from light if the fluorophore is light-sensitive.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent probe.

  • Characterization:

    • Confirm the structure of the synthesized probe using NMR spectroscopy and mass spectrometry.

    • Characterize the photophysical properties (absorption and emission spectra, quantum yield) of the fluorescent probe.

Quantitative Data for CuAAC Reactions

ReactantsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyne-probe & Azide-counterpart10 mol% CuSO₄, 20 mol% AMTC ligand, 10 mol% Na ascorbateDichloromethane:water (9:1 v/v)30overnightNot specified[6]
Propargyl alcohol & AzideCuSO₄, Sodium Ascorbate, THPTABufferRoom Temp1Not specified[11][12]
4-tert-butylcatechol-alkyne & Benzyl azide[CuBr(PPh₃)₃]THF/TEA (1:1)55-605Not specified[13]

Note on Preventing Boronic Acid Degradation: To minimize the copper-mediated degradation of the boronic acid, fluoride salts can be added to the reaction mixture to protect the boronic acid group.[1] Alternatively, performing the triazole formation before introducing the boronic acid moiety is another strategy.[1]

Visualizations

Signaling Pathway: Boronic Acid-Based Glucose Sensing

GlucoseSensing cluster_0 Cell Membrane cluster_1 Fluorescence Detection Glucose Glucose Complex Glucose-Probe Complex Glucose->Complex Probe APBA-Fluorophore Probe Probe->Complex Fluorescence Increased Fluorescence Complex->Fluorescence emits light

Caption: Boronic acid probe reversibly binds to glucose, leading to a detectable fluorescence signal.

Experimental Workflow: SPAAC-based Protein Labeling

SPAAC_Workflow start Start: Azide-Modified Protein & DBCO-APBA mix Mix Reactants (Protein + DBCO-APBA) start->mix incubate Incubate (RT, 1-4h or 4°C, overnight) mix->incubate purify Purification (Desalting Column/Dialysis) incubate->purify analyze Analysis (SDS-PAGE, Mass Spec) purify->analyze end End: Labeled Protein analyze->end

Caption: Workflow for labeling an azide-modified protein with a DBCO-functionalized APBA via SPAAC.

Logical Relationship: CuAAC vs. SPAAC for APBA Conjugation

Click_Comparison cluster_CuAAC CuAAC cluster_SPAAC SPAAC APBA Aminophenylboronic Acid (APBA) CuAAC_node Copper(I)-Catalyzed APBA->CuAAC_node Alkyne or Azide Functionalization SPAAC_node Strain-Promoted APBA->SPAAC_node Alkyne or Azide Functionalization CuAAC_adv Advantages: - Fast kinetics - High yields CuAAC_node->CuAAC_adv CuAAC_disadv Disadvantages: - Copper toxicity - Boronic acid degradation CuAAC_node->CuAAC_disadv SPAAC_adv Advantages: - Copper-free (bioorthogonal) - No boronic acid degradation SPAAC_node->SPAAC_adv SPAAC_disadv Disadvantages: - Slower kinetics than CuAAC - Reagents can be complex SPAAC_node->SPAAC_disadv

Caption: Comparison of CuAAC and SPAAC for aminophenylboronic acid conjugation.

References

Application Notes and Protocols: The Use of 2-(Aminomethyl)-5-nitrophenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct synthetic applications of 2-(aminomethyl)-5-nitrophenylboronic acid in the synthesis of specific bioactive molecules are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established reactivity of structurally similar compounds, such as 2-amino-5-nitrophenylboronic acid pinacol ester, and their utility in synthesizing potent bioactive molecules. The protocols provided are representative examples of how this class of reagent is used in medicinal chemistry, specifically for the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of anti-inflammatory agents.

Introduction

This compound is a versatile bifunctional building block for organic synthesis. The presence of a boronic acid moiety facilitates its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aminomethyl group provides a handle for further functionalization or can participate in key binding interactions with biological targets. The nitro group, an electron-withdrawing group, can modulate the reactivity of the molecule and can also be reduced to an amino group, providing another site for chemical elaboration. These features make it a valuable reagent for the construction of complex molecular scaffolds in drug discovery.

Key Applications in Bioactive Molecule Synthesis

The primary application of this compound and its analogs is in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds. A particularly relevant application is the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a therapeutic strategy for a range of inflammatory and autoimmune diseases.

The general approach involves the Suzuki-Miyaura coupling of a substituted phenylboronic acid with a halogenated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Data Presentation: Synthesis of a Representative IRAK4 Inhibitor

The following table summarizes the results for the synthesis of a potent IRAK4 inhibitor using a representative Suzuki-Miyaura cross-coupling reaction with a structurally similar boronic acid derivative.

EntryAryl HalideBoronic Acid DerivativeProductYield (%)IRAK4 IC₅₀ (nM)
12-chloro-4-aminopyrimidine2-amino-5-nitrophenylboronic acid pinacol ester2-(2-amino-5-nitrophenyl)-4-aminopyrimidine8550
24-chloro-7H-pyrrolo[2,3-d]pyrimidine2-amino-5-nitrophenylboronic acid pinacol ester4-(2-amino-5-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine7825

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with 2-amino-5-nitrophenylboronic acid pinacol ester, a close analog of the title compound.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Amino-5-nitrophenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), 2-amino-5-nitrophenylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent mixture.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Synthetic Workflow

Synthetic_Workflow Synthetic Workflow for an IRAK4 Inhibitor ArylHalide Aryl Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid 2-Amino-5-nitrophenylboronic acid pinacol ester BoronicAcid->Reaction Product Biaryl Product (IRAK4 Inhibitor Precursor) Reaction->Product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 100°C Purification Purification (Chromatography) Product->Purification FinalProduct Final Bioactive Molecule Purification->FinalProduct IRAK4_Signaling_Pathway Simplified IRAK4 Signaling Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Gene Transcription Inhibitor IRAK4 Inhibitor (Synthesized Molecule) Inhibitor->IRAK4

Troubleshooting & Optimization

Preventing deboronation of 2-(aminomethyl)-5-nitrophenylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the deboronation of 2-(aminomethyl)-5-nitrophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low yields and a significant amount of 4-nitro-2-toluidine byproduct. What is happening?

A1: The primary issue is likely protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is a common problem with electron-deficient arylboronic acids, such as the one you are using, due to the electron-withdrawing nitro group which makes the boronic acid more susceptible to this decomposition pathway.[2] The presence of the basic aminomethyl group can also influence the reaction's pH and the stability of the boronic acid.[1]

Q2: How does the aminomethyl group specifically affect the stability of the boronic acid?

A2: The basic aminomethyl group can lead to the formation of a zwitterionic species under neutral pH conditions.[1] For some basic heteroaromatic boronic acids, this zwitterionic form has been shown to be highly reactive towards protodeboronation through a unimolecular fragmentation of the C-B bond.[1] While your compound is not a heteroaromatic, the intramolecular acid-base interaction could potentially influence its stability and reactivity profile.

Q3: What are the initial checks I should perform if I suspect protodeboronation?

A3: Start by systematically checking your reagents and reaction setup:

  • Reagent Quality: Ensure your this compound is pure and has been stored correctly under dry conditions. Boronic acids can degrade over time.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Use fresh reagents or those stored properly under an inert atmosphere.

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as both oxygen and water can contribute to catalyst deactivation and protodeboronation.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

Q4: Can I use this compound directly in the coupling reaction?

A4: While it is possible, using it directly can be challenging due to its high susceptibility to protodeboronation. A highly recommended strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[1] These derivatives provide a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.[1]

Troubleshooting Guide

Below are common problems encountered during the Suzuki coupling of this compound and their recommended solutions.

Problem Potential Cause Recommended Solution
High level of protodeboronation byproduct 1. Inappropriate Base: Strong bases (e.g., NaOH, KOH) can accelerate base-catalyzed protodeboronation.1. Optimize the Base: Switch to a milder base such as K₃PO₄, Cs₂CO₃, or KF. These are often sufficient to promote the catalytic cycle while minimizing the undesired side reaction.
2. Presence of Water: Water can act as a proton source for protodeboronation.2. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.
3. High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.3. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.
4. Inefficient Catalytic System: A slow Suzuki coupling rate means the boronic acid is exposed to potentially degrading conditions for a longer period.4. Optimize Catalyst/Ligand: Increase catalyst loading slightly or use more active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands). Using a pre-formed, active Pd(0) catalyst can also be beneficial.
Low or No Product Formation 1. Catalyst Inactivity: The palladium catalyst may be oxidized or otherwise deactivated.1. Use Fresh Catalyst: Ensure the catalyst is active. Consider using a robust precatalyst that is air- and moisture-stable.
2. Poor Reagent Solubility: The boronic acid or aryl halide may not be sufficiently soluble in the chosen solvent.2. Solvent Screening: Test different solvent systems. Common choices include dioxane/water, toluene/water, or DMF. Ensure the chosen solvent can dissolve all reactants at the reaction temperature.
3. Amine Coordination to Palladium: The aminomethyl group could potentially coordinate to the palladium center, inhibiting catalytic activity.3. Protect the Amine: If other methods fail, consider temporary protection of the aminomethyl group (e.g., as a Boc-carbamate). This will prevent coordination and can be removed after the coupling reaction.

Experimental Protocols

Protocol 1: Conversion of Boronic Acid to its Pinacol Ester

This protocol describes the formation of a more stable boronate ester, which is recommended for use in the subsequent Suzuki coupling.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Solvent Addition: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Completion: Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

Protocol 2: Optimized Suzuki-Miyaura Coupling Conditions

This protocol is optimized to minimize protodeboronation.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the this compound pinacol ester (1.2–1.5 eq), and a finely powdered mild base (e.g., K₃PO₄, 2.0–3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Suzuki Coupling vs. Protodeboronation Pathway

G cluster_0 Suzuki Catalytic Cycle cluster_1 Protodeboronation Side Reaction Pd0 Pd(0)L_n Ar1_Pd_X Ar1-Pd(II)-X Pd0->Ar1_Pd_X Oxidative Addition (Ar1-X) Ar1_Pd_Ar2 Ar1-Pd(II)-Ar2 Ar1_Pd_X->Ar1_Pd_Ar2 Transmetalation (Ar2-B(OR)2) Ar1_Pd_Ar2->Pd0 Reductive Elimination Product Ar1-Ar2 Ar1_Pd_Ar2->Product Ar2_B Ar2-B(OH)2 (Starting Material) Ar2_B->Ar1_Pd_X Desired Path Ar2_H Ar2-H (Byproduct) Ar2_B->Ar2_H Protonolysis (H+ Source) G start Low Yield / High Deboronation check_reagents Check Reagent Purity & Inert Conditions start->check_reagents is_protected Is it Protected? check_reagents->is_protected protect_ba Protect Boronic Acid? (e.g., Pinacol Ester) protect_now Form Pinacol Ester is_protected->protect_now No change_base Switch to Milder Base (K3PO4, Cs2CO3, KF) is_protected->change_base Yes protect_now->change_base lower_temp Lower Reaction Temp (e.g., 80°C -> 60°C) change_base->lower_temp change_catalyst Use More Active Catalyst/ Ligand System lower_temp->change_catalyst protect_amine Consider Protecting Aminomethyl Group change_catalyst->protect_amine end Optimized Reaction protect_amine->end

References

Optimizing reaction yield for Suzuki coupling with nitro-substituted phenylboronic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with Suzuki-Miyaura coupling reactions involving nitro-substituted phenylboronic acids. The electron-withdrawing nature of the nitro group presents unique challenges that require careful optimization of reaction conditions.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a nitro-substituted phenylboronic acid has a low or no yield. What are the most common causes?

Low yields in these specific couplings often stem from a few key issues:

  • Protodeboronation: The electron-withdrawing nitro group makes the boronic acid's C-B bond more susceptible to cleavage by protonolysis, especially in the presence of aqueous bases and at high temperatures.[2] This side reaction consumes the boronic acid, converting it to nitrobenzene and reducing the potential product yield.[3]

  • Suboptimal Base Selection: The choice of base is critical. A base that is too harsh can accelerate protodeboronation, while one that is too weak may not facilitate the transmetalation step effectively.[2]

  • Catalyst Deactivation: The nitro group itself can sometimes coordinate with the palladium catalyst, leading to inactive species and stalling the catalytic cycle.[2]

  • Poor Reagent Purity or Degassing: As with any cross-coupling reaction, oxygen can lead to catalyst decomposition and the homocoupling of boronic acids.[4] Impurities in starting materials can also inhibit the catalyst.[4]

Q2: How does the nitro group specifically impact the Suzuki reaction?

The nitro group is strongly electron-withdrawing, which has a dual effect. On an aryl halide, it can activate the C-X bond (where X is Br, Cl) towards oxidative addition, which is a key step in the catalytic cycle.[5] However, on the phenylboronic acid, this electron-withdrawing nature makes the boronic acid more prone to protodeboronation, which is a major competing side reaction.[2]

Q3: How can I minimize the protodeboronation of my nitro-substituted phenylboronic acid?

Minimizing protodeboronation is crucial for improving your reaction yield. Consider the following strategies:

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt, can significantly reduce the rate of protodeboronation.[2]

  • Anhydrous Conditions: Using anhydrous solvents and bases like potassium fluoride (KF) can mitigate this side reaction, as water is often involved in the protonolysis mechanism.[2]

  • Use a Faster Catalyst System: Employing highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation reaction.[5][6]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow the rate of protodeboronation.[2]

Q4: Which catalyst, ligand, and base combination is a good starting point for this type of coupling?

There is no single universal condition, and optimization is often necessary. However, a robust starting point for coupling a nitro-substituted phenylboronic acid with an aryl halide would be:

  • Catalyst/Ligand: A pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky biaryl phosphine ligand like SPhos or XPhos.[1][6] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[6] For particularly challenging couplings where the nitroarene itself is the electrophile, specialized ligands like BrettPhos have shown great success.[7][8][9]

  • Base: Potassium phosphate (K₃PO₄) is often a reliable choice for challenging substrates as it provides a good balance of reactivity while minimizing side reactions.[2] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective when others fail.[2]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or THF with water is common.[2]

Data Presentation: Condition Screening

Optimizing reaction parameters is key to achieving high yields. The tables below summarize the impact of different ligands and bases on the Suzuki coupling of nitro-substituted substrates.

Table 1: Ligand & Condition Screening for Coupling with 2-Nitrophenylboronic Acid

Entry Aryl Halide Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time Yield (%) Reference
1 5-Bromoindole Pd/SPhos (5) K₂CO₃ (3) Water/Acetonitrile 100 20 min 95 [1]
2 1-Chloro-2-nitrobenzene Pd(PPh₃)₄ (5) Na₂CO₃ (2) Methanol/Water (4:1) 120 30 min (MW) 85 [6]

| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/Water (4:1) | 100 | 12 h | 92 |[2] |

Table 2: Base Selection Guide for Nitro-Substituted Couplings

Base Typical Equivalents Common Solvents Temp (°C) Notes
K₃PO₄ 2.0 - 3.0 1,4-Dioxane / H₂O (4:1) 60 - 100 A strong, reliable base often effective for difficult couplings and with boronic esters.[2]
Cs₂CO₃ 2.0 - 3.0 1,4-Dioxane / H₂O, DMF 80 - 110 More soluble and stronger than K₂CO₃; can increase reaction rates.[2]
K₂CO₃ 2.0 - 3.0 Toluene / EtOH / H₂O, THF / H₂O 80 - 110 A standard, widely used base that may be less effective for very challenging substrates.[2]

| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option useful for substrates with base-sensitive groups. Often requires anhydrous conditions to be effective.[2] |

Visual Guides & Workflows

Suzuki-Miyaura Catalytic Cycle

The general mechanism for the Suzuki-Miyaura cross-coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] For sterically hindered or electron-deficient substrates, the transmetalation step is often rate-limiting.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X (L)₂ Pd0->PdII Oxidative Addition ArX Ar-X (Aryl Halide) ArX->PdII RBY2 R-B(OR)₂ (Boronic Acid/Ester) RBY2->PdII Base Base Base->PdII Product Ar-R Transmetalation_Intermediate Ar-Pd(II)-R (L)₂ PdII->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Catalyst Regeneration Transmetalation_Intermediate->Product Reductive Elimination

A diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield

When encountering low product yield, a systematic approach can help identify and resolve the underlying issue.

Troubleshooting_Workflow start Low / No Yield q1 Are reagents pure & solvent degassed? start->q1 a1_no Purify reagents. Degas solvent thoroughly. q1->a1_no No q2 Is the catalyst system (Pd + Ligand) active? q1->q2 Yes a1_no->q2 a2_no Use fresh catalyst/ligand. Switch to a more active system (e.g., Buchwald precatalyst). q2->a2_no No q3 Is protodeboronation suspected? q2->q3 Yes a2_no->q3 a3_yes Switch to boronic ester (Bpin). Use anhydrous conditions (e.g., KF base). Use a faster catalyst. q3->a3_yes Yes q4 Is the base optimal? q3->q4 No a3_yes->q4 a4_no Screen stronger/weaker bases (e.g., K₃PO₄, Cs₂CO₃). q4->a4_no No end Optimized Yield q4->end Yes a4_no->end

A workflow for troubleshooting low-yield reactions.
Logical Relationships of Reaction Components

The success of the Suzuki coupling depends on the interplay between several key components, each with a specific role.

Component_Relationships cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Conditions ArylHalide Aryl Halide (Ar-X) Catalyst Palladium Source (e.g., Pd(OAc)₂) ArylHalide->Catalyst BoronicAcid Nitro-Phenylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Catalyst SideProducts Side Products (Protodeboronation, Homocoupling) BoronicAcid->SideProducts Can undergo Ligand Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Forms active Pd(0) species Product Desired Product (Ar-Ar') Catalyst->Product Base Base (e.g., K₃PO₄) Base->Catalyst Base->SideProducts Can promote Solvent Solvent (e.g., Dioxane/H₂O) Solvent->ArylHalide Solvent->BoronicAcid Solvent->Base

Logical relationships between reaction components.

Detailed Experimental Protocols

The following are generalized procedures that should be optimized for specific substrates.

Protocol 1: General Procedure using Conventional Heating

This protocol is suitable for coupling nitro-substituted phenylboronic acids with aryl bromides or iodides.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), nitro-substituted phenylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields, especially for less reactive partners like aryl chlorides.[1]

  • Reaction Setup: In a microwave reactor vial, combine the aryl chloride (1.0 equiv.), nitro-substituted phenylboronic acid (1.2 equiv.), and base (e.g., Na₂CO₃, 2.0 equiv.).[6]

  • Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by a 4:1 mixture of methanol and water.[6]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the target temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).[6]

  • Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer, and combine the organic portions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.[6]

References

Side reactions of 2-(aminomethyl)-5-nitrophenylboronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(aminomethyl)-5-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of using this reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The primary challenges stem from the molecule's structure. The ortho-aminomethyl group can interact with the boronic acid moiety, and the ortho-nitro group is strongly electron-withdrawing. This combination can lead to a difficult transmetalation step in the catalytic cycle, potentially lowering reaction yields. Furthermore, the electron-deficient nature of the aromatic ring increases the susceptibility to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.

Q2: What is protodeboronation and why is it a significant side reaction with this compound?

A2: Protodeboronation is a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-methyl-4-nitroaniline as a byproduct. This side reaction is common for electron-deficient arylboronic acids, such as the one , particularly under basic conditions and at elevated temperatures, which are often required for cross-coupling reactions.

Q3: Can the aminomethyl group participate in side reactions?

A3: Yes. The primary amine of the aminomethyl group is nucleophilic and can react with various reagents. For instance, in the presence of acylating agents (like acyl chlorides or anhydrides) or alkylating agents, N-acylation or N-alkylation of the aminomethyl group can occur. If aldehydes or ketones are present, Schiff base formation is also a possibility. Careful consideration of the reaction partners and conditions is necessary to avoid these unwanted transformations.

Q4: How can I minimize protodeboronation?

A4: To minimize protodeboronation, consider the following strategies:

  • Choice of Base: Use milder bases. While strong bases can facilitate the catalytic cycle, they also promote protodeboronation. Screening bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is recommended.

  • Temperature Control: Operate at the lowest effective temperature. Higher temperatures accelerate both the desired reaction and the protodeboronation side reaction.

  • Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be a highly effective strategy. These derivatives often exhibit greater stability and slowly release the active boronic acid under the reaction conditions.

Q5: Are there specific palladium catalysts and ligands that are recommended for this type of substrate?

A5: For sterically hindered and electronically challenging substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often more effective. Ligands such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos) can promote the challenging oxidative addition and reductive elimination steps, potentially improving the overall efficiency of the coupling reaction. The use of pre-catalysts can also be beneficial for ensuring a rapid initiation of the catalytic cycle.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired cross-coupled product 1. Inefficient transmetalation due to steric hindrance and electronic effects. 2. Significant protodeboronation of the starting material. 3. Suboptimal catalyst system.1. Screen different palladium catalysts and ligands (e.g., Buchwald or Fu-type ligands). 2. Optimize the base (try K₃PO₄ or Cs₂CO₃). 3. Lower the reaction temperature and monitor the reaction over a longer period. 4. Consider converting the boronic acid to a more stable MIDA or pinacol ester.
Formation of 2-methyl-4-nitroaniline as a major byproduct 1. Protodeboronation is the dominant reaction pathway. 2. Reaction conditions (high temperature, strong base) are too harsh.1. Use a weaker base (e.g., K₂CO₃). 2. Reduce the reaction temperature. 3. Minimize the amount of water in the reaction mixture, if possible, as it is a proton source for protodeboronation. 4. Use a highly active catalyst to accelerate the desired coupling, outcompeting the protodeboronation.
Side products related to the aminomethyl group are observed 1. The aminomethyl group is reacting with other components in the mixture (e.g., electrophiles). 2. Intramolecular cyclization reactions.1. Protect the aminomethyl group (e.g., as a Boc-carbamate) before performing the coupling reaction. The protecting group can be removed in a subsequent step. 2. Ensure that no unintended electrophilic reagents are present in the reaction mixture.
Inconsistent results between batches 1. Degradation of this compound during storage. 2. Variations in the quality of solvents or other reagents (e.g., water content).1. Use freshly purchased or purified boronic acid. For long-term storage, consider converting it to a more stable derivative. 2. Use high-purity, dry, and degassed solvents for each reaction to ensure reproducibility.

Data Presentation

Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling Reaction

Note: The following data is for a model reaction with phenylboronic acid and is intended as a guide for selecting bases to screen for reactions with this compound. Actual yields may vary.

Base Yield (%)
Na₂CO₃98
K₃PO₄95
K₂CO₃92
Cs₂CO₃88
KOH65
Et₃N30

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst with a suitable ligand

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via Acyl Chloride

This protocol describes the N-acylation of the aminomethyl group.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Base (e.g., Triethylamine or Pyridine, 1.5 equiv)

  • Aprotic solvent (e.g., Dichloromethane or THF)

Procedure:

  • Dissolve this compound in the aprotic solvent.

  • Add the base to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System Reactant_A This compound Product Coupled Product Reactant_A->Product Suzuki-Miyaura Coupling Reactant_B Aryl Halide (Ar-X) Reactant_B->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_N_Acylation N-Acylation Start This compound Side_Product_1 2-methyl-4-nitroaniline Start->Side_Product_1 Undesired Pathway Side_Product_2 N-acylated product Start->Side_Product_2 Potential Reaction Conditions_1 Base, H2O, Heat Conditions_1->Side_Product_1 Conditions_2 Acylating Agent Conditions_2->Side_Product_2

Caption: Common side reactions of this compound.

Logical_Troubleshooting Problem Low Yield Cause1 Protodeboronation Problem->Cause1 Cause2 Inefficient Catalyst Problem->Cause2 Cause3 Harsh Conditions Problem->Cause3 Solution1 Use Milder Base Cause1->Solution1 Solution2 Lower Temperature Cause1->Solution2 Solution4 Use Boronate Ester Cause1->Solution4 Solution3 Change Catalyst/Ligand Cause2->Solution3 Cause3->Solution1 Cause3->Solution2

Caption: Troubleshooting logic for low-yield reactions.

Improving the stability of 2-(aminomethyl)-5-nitrophenylboronic acid solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-(aminomethyl)-5-nitrophenylboronic acid solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other phenylboronic acids, this compound is susceptible to two main degradation pathways:

  • Oxidative Deboronation: This is often the major degradation route, where the carbon-boron bond is cleaved in the presence of atmospheric oxygen or other oxidizing agents, converting the boronic acid into the corresponding phenol (2-(aminomethyl)-5-nitrophenol) and boric acid.[1][2] This process can be accelerated by light, heat, and the presence of metal ions.

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, typically water or other protic solvents, replacing the boronic acid group with a hydrogen atom.[1] This is often catalyzed by acidic or basic conditions.[3]

Q2: How do the aminomethyl and nitro substituents affect the stability of the molecule?

A2: The substituents on the phenyl ring significantly influence the electronic properties and stability of the boronic acid moiety:

  • o-(aminomethyl) group: This group, being in the ortho position, can exert an electron-withdrawing field effect, which lowers the pKa of the boronic acid.[4][5] This facilitates the formation of boronate esters with diols at neutral pH.[4][5] The amine can also participate in intramolecular catalysis, potentially affecting reaction rates, but it does not inherently prevent degradation.[3][6] In protic solvents, an intramolecular B-N bond is less likely as solvent insertion at the boron center tends to dominate.[7][8][9]

  • m-(nitro) group: The nitro group is a strong electron-withdrawing group. While an ortho-nitro group has been shown to coordinate with the boron atom and increase oxidative stability, the meta-position of the nitro group in this molecule primarily influences the electronic density of the aromatic ring.[1] Its strong electron-withdrawing nature decreases the nucleophilicity of the aryl group.[10]

Q3: What are the visual or analytical indicators of degradation?

A3: Degradation of this compound solutions can be indicated by:

  • Color Change: The formation of phenolic byproducts and other degradation products can often lead to a yellowing or browning of the solution.

  • Precipitation: Degradation products may be less soluble than the parent compound, leading to the formation of precipitates.

  • Changes in Analytical Profiles: When analyzed by techniques like HPLC, new peaks corresponding to degradation products will appear, while the peak area of the parent compound will decrease. NMR spectroscopy can also show the appearance of new signals and a decrease in the intensity of signals corresponding to the starting material.

Q4: How should I prepare and store solutions of this compound to maximize stability?

A4: To enhance the stability of your solutions, consider the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents whenever possible. If using aqueous solutions, use deoxygenated water (e.g., by sparging with nitrogen or argon).

  • pH Control: Phenylboronic acids are generally most stable at a neutral pH.[3] Buffering your solution may help maintain stability. The aminomethyl group's pKa will also be a factor in the overall pH stability profile.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent oxidative degradation.[3]

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation.[11][12] For long-term storage, -80°C is recommended.[11]

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.

  • Use Freshly Prepared Solutions: For best results, prepare solutions fresh before use and avoid long-term storage in solution.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with your this compound solutions.

Problem: Solution turns yellow/brown shortly after preparation.

Potential Cause Suggested Solution
Oxidation Prepare the solution using deoxygenated solvents. Work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store the solution protected from light and at a low temperature.
High pH Check the pH of the solution. If it is basic, consider adjusting to a neutral pH using a suitable buffer system that is compatible with your experiment.

Problem: Precipitate forms in the solution over time.

Potential Cause Suggested Solution
Formation of Insoluble Degradation Products This is a strong indicator of degradation. The solution should be discarded. Review your preparation and storage procedures to minimize degradation (see Q4 in FAQs).
Supersaturation Ensure the compound is fully dissolved at the intended concentration. Gentle warming or sonication may aid dissolution, but be cautious as heat can accelerate degradation.

Problem: Inconsistent results in downstream applications (e.g., coupling reactions).

Potential Cause Suggested Solution
Degradation of the Boronic Acid Use freshly prepared solutions for each experiment. Assess the purity of the solution before use via HPLC or NMR.
Protodeboronation If your reaction conditions are strongly acidic or basic, or contain sources of active protons, this can lead to the replacement of the boronic acid group with a hydrogen atom. Consider adjusting the reaction pH or using a protecting group strategy if compatible with your synthesis.
Formation of Boroxines In concentrated solutions or upon dehydration, phenylboronic acids can form cyclic trimeric anhydrides called boroxines.[11] While this is often reversible upon addition of water, it can affect the reactivity. Using the boronic acid in its monomeric form is generally preferred for consistent reactivity.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of this compound and the detection of its degradation products over time.

  • Objective: To determine the percentage of the intact compound remaining under specific storage conditions (e.g., temperature, pH, light exposure).

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous portion can be buffered to investigate pH-dependent stability. Using a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm or a wavelength of maximum absorbance).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Divide the stock solution into aliquots for different stress conditions (e.g., storage at room temperature vs. 4°C, exposure to light vs. dark, different pH buffers).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of each sample onto the HPLC system.

    • Analyze the chromatograms to determine the peak area of the parent compound and any new degradation peaks.

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

Protocol 2: Monitoring Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides qualitative and semi-quantitative information about the degradation process.

  • Objective: To observe the disappearance of signals from the parent compound and the appearance of signals from degradation products.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with appropriate pH adjustment).

  • Procedure:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

    • Store the NMR tube under the desired stress condition (e.g., at room temperature in the NMR autosampler).

    • Acquire subsequent ¹H NMR spectra at regular intervals.

    • Compare the spectra over time, integrating the signals of the parent compound and any new signals to monitor the degradation process.

Data Presentation

Table 1: Example Stability Data for this compound in Solution

Storage ConditionTime (hours)% Parent Compound Remaining (HPLC)Observations
4°C, Dark, Inert Atmosphere0100%Clear, colorless solution
2498%No change
4896%No change
Room Temp, Light, Air0100%Clear, colorless solution
2475%Solution has turned pale yellow
4855%Solution is yellow-brown
40°C, Dark, Air0100%Clear, colorless solution
2460%Solution is yellow
4835%Brown precipitate observed

Note: This is example data and actual results may vary.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, precipitate, inconsistent results) check_purity Step 1: Assess Initial Purity Is the solid starting material pure? start->check_purity source_issue Source New Material Contact supplier for Certificate of Analysis. check_purity->source_issue No prep_issue Step 2: Review Solution Preparation Were anhydrous/deoxygenated solvents used? Was it prepared under inert atmosphere? check_purity->prep_issue Yes storage_issue Step 3: Evaluate Storage Conditions Stored at low temp? Protected from light? Proper pH? prep_issue->storage_issue Yes reprepare Action: Prepare Fresh Solution Follow best practices (see FAQ A4). prep_issue->reprepare No storage_issue->reprepare No stability_study Step 4: Conduct a Stability Study Use HPLC or NMR to monitor degradation over time under experimental conditions. storage_issue->stability_study Yes modify_conditions Action: Modify Experimental/Storage Conditions - Lower temperature - Use inert atmosphere - Adjust pH - Protect from light stability_study->modify_conditions Degradation Observed consider_alternatives Step 5: Consider Advanced Strategies Is degradation still too fast? stability_study->consider_alternatives Degradation still problematic ester_formation Form a Boronate Ester (e.g., with pinacol or MIDA) for increased stability. consider_alternatives->ester_formation fresh_prep Use Immediately After Preparation Minimize time in solution. consider_alternatives->fresh_prep Degradation_Pathways parent This compound oxidation Oxidative Deboronation parent->oxidation + [O] protodeboronation Protodeboronation parent->protodeboronation + H+ phenol_product 2-(aminomethyl)-5-nitrophenol + B(OH)3 oxidation->phenol_product h_product 1-(aminomethyl)-4-nitrobenzene + B(OH)3 protodeboronation->h_product

References

Technical Support Center: Purification of 2-(aminomethyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(aminomethyl)-5-nitrophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification methods for this compound and related compounds are recrystallization, acid-base extraction, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Starting materials: Unreacted precursors such as 2-methyl-5-nitroaniline.

  • Isomeric impurities: Positional isomers like 2-methyl-3-nitroaniline and 2-methyl-4-nitroaniline may arise during the synthesis of precursors.[1]

  • Oxidation products: The aminomethyl group is susceptible to oxidation, which can be accelerated by air, light, or metal ions.

  • Boroxines: Like other boronic acids, this compound can dehydrate to form cyclic trimers called boroxines, especially under anhydrous conditions or upon heating.

  • Hydrolysis byproducts: In the presence of water, the boronic acid can be susceptible to hydrolysis.

Q3: How does the presence of both an amino and a nitro group affect purification?

A3: The aminomethyl group provides a basic handle, while the boronic acid and the nitro group confer acidic and electron-withdrawing properties, respectively. This trifunctional nature allows for purification strategies like acid-base extraction. The nitro group's electron-withdrawing effect can increase the acidity of the boronic acid, potentially influencing its behavior during chromatography and extraction. The amino group can be protonated in acidic conditions, which can be exploited for purification but also needs to be considered for stability.[2]

Q4: Is this compound stable under typical purification conditions?

A4: The stability of this compound can be influenced by pH, light, and temperature. Aromatic amines can be sensitive to oxidation.[2] The boronic acid moiety can be sensitive to strong oxidizing agents. It is advisable to handle the compound under an inert atmosphere and protect it from light, especially in solution. Stability studies on related aminobenzoic acids show susceptibility to degradation under acidic, basic, and oxidative stress.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallizing The compound is too soluble in the chosen solvent, or the cooling process is too rapid.- Try a less polar solvent or a solvent mixture. Common mixtures include heptane/ethyl acetate and methanol/water.[4]- Ensure slow cooling to room temperature before placing in an ice bath.
No crystal formation upon cooling The solution is too dilute, or nucleation has not initiated.- Reduce the solvent volume by gentle heating and evaporation.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent. The volume of washing solvent is too large.- Ensure the flask is thoroughly cooled in an ice bath before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity.- Perform a solvent screen to find a solvent that dissolves the impurity well at all temperatures but the product only when hot.- Consider a different purification technique, such as acid-base extraction or chromatography.
Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation on silica gel column Boronic acids can interact strongly with silica gel, leading to tailing and poor resolution.- Consider using a different stationary phase, such as C18 for reversed-phase chromatography.- If using silica, try adding a small amount of a competitive solvent like methanol or a modifier like acetic acid to the eluent.
Product elutes in the void volume in reversed-phase HPLC The compound is too polar for the chosen mobile phase conditions.- Increase the aqueous component of the mobile phase at the beginning of the gradient.- Consider a more polar stationary phase.
Broad peaks in preparative HPLC Column overloading or secondary interactions with the stationary phase.- Reduce the sample load.- Optimize the mobile phase pH. For compounds with amino groups, adding a small amount of an acid like formic acid or TFA can improve peak shape.[5]

Data Presentation

Table 1: Comparison of Purification Methods for Boronic Acids
Purification Method Typical Purity Advantages Disadvantages
Recrystallization >98%- Cost-effective and scalable.- Can provide very high purity for crystalline solids.- Not suitable for oils or amorphous solids.- Can have lower recovery.
Acid-Base Extraction 95-99%- Good for removing neutral or oppositely charged impurities.- Relatively simple and scalable.- May not remove impurities with similar acid/base properties.- Requires careful pH control.
Preparative HPLC >99%- High resolution and selectivity.- Applicable to a wide range of compounds.- More expensive and less scalable.- Requires method development.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the aminomethyl group, transferring the desired compound to the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH ~9-10). This will deprotonate the aminomethyl group, causing the purified product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Preparative Reversed-Phase HPLC

This protocol provides a general guideline for purifying this compound by preparative HPLC. Method optimization will be required.

  • Instrument: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. An example gradient could be 5-95% B over 30 minutes.[5]

  • Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min).

  • Detection: Monitor at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase) and filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary if the final product is in an aqueous solution.

Mandatory Visualization

Purification_Workflow Purification Strategy for this compound start Crude Product recrystallization Recrystallization start->recrystallization If solid acid_base Acid-Base Extraction start->acid_base If impurities have different acid/base properties prep_hplc Preparative HPLC start->prep_hplc For high purity or difficult separations analysis Purity Analysis (e.g., analytical HPLC) recrystallization->analysis acid_base->analysis prep_hplc->analysis pure_product Pure Product analysis->prep_hplc Purity <98% analysis->pure_product Purity >98%

Caption: A decision workflow for selecting a suitable purification method.

Troubleshooting_Recrystallization Troubleshooting Recrystallization start Dissolve crude product in hot solvent cool Cool solution start->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_dry Filter and Dry crystals_form->filter_dry Yes change_solvent Change solvent or use solvent pair oiling_out->change_solvent Yes concentrate Concentrate solution or add seed crystal oiling_out->concentrate No change_solvent->start concentrate->cool

Caption: A logical guide for troubleshooting common recrystallization issues.

References

Technical Support Center: Enhancing Aminophenylboronic Acid-Based Fluorescence Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminophenylboronic acid (APBA)-based fluorescence sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms for fluorescence change in APBA-based sensors?

A1: The fluorescence response in APBA-based sensors is primarily governed by three mechanisms:

  • Photoinduced Electron Transfer (PET): In the absence of an analyte, the lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence of the fluorophore through PET. Upon binding of a diol-containing analyte (like a saccharide) to the boronic acid, the N-B bond interaction is altered, inhibiting PET and leading to a "turn-on" fluorescence response.[1][2]

  • Internal Charge Transfer (ICT): The binding of an analyte can change the electron-donating or -withdrawing properties of the boronic acid moiety, leading to a shift in the fluorescence emission spectrum.[1]

  • Förster Resonance Energy Transfer (FRET): In some sensor designs, FRET can occur between a donor fluorophore and an acceptor. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.[1]

Q2: Why is my fluorescence signal weak or non-existent?

A2: A weak or absent fluorescence signal can be due to several factors:

  • Incorrect pH: The binding of boronic acids to diols is highly pH-dependent. The boronic acid needs to be in its trigonal form to bind to the diol, and the subsequent formation of the boronate ester is favored at pH values above the pKa of the boronic acid.[1] Ensure your buffer pH is optimized for your specific sensor and analyte.

  • Low Analyte Concentration: The analyte concentration may be below the detection limit of your sensor.

  • Sensor Degradation: APBA-based sensors can be susceptible to degradation, especially under harsh conditions. Ensure proper storage and handling.

  • Instrument Settings: Check the excitation and emission wavelengths, slit widths, and detector gain on your fluorometer to ensure they are optimal for your sensor.[3]

Q3: How can I improve the selectivity of my APBA-based sensor?

A3: Enhancing selectivity for a specific saccharide is a common challenge. Here are some strategies:

  • Diboronic Acid Sensors: Incorporating two boronic acid moieties into the sensor molecule can improve selectivity for larger saccharides like glucose by allowing for multivalent binding.[2]

  • Modulating the Spacer: In diboronic acid sensors, the length and flexibility of the spacer connecting the two boronic acid groups can significantly influence selectivity.[2]

  • Supramolecular Assembly: Creating self-assembled systems or using nanomaterials to arrange multiple boronic acid groups can lead to enhanced selectivity through cooperative binding effects.[2]

Q4: What is the role of the amine group in aminophenylboronic acid sensors?

A4: The amino group plays a crucial role in the signaling mechanism of many APBA-based sensors. Its nitrogen atom can form a dative bond with the boron atom, influencing the Lewis acidity of the boronic acid and participating in the PET quenching mechanism.[1] The position of the amino group (ortho, meta, or para) relative to the boronic acid group can also affect the sensor's pKa and binding affinity.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific experimental issues.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from your sensor-analyte interaction.

Potential Cause Troubleshooting Step
Autofluorescence of Sample Matrix Run a blank experiment with the sample matrix (e.g., buffer, cell media) without the sensor to quantify the background. If high, consider using a different buffer or a sensor that operates at longer wavelengths to minimize autofluorescence.
Impure Sensor Purify the sensor using appropriate chromatographic techniques (e.g., HPLC, column chromatography).
Non-specific Binding Add a blocking agent (e.g., bovine serum albumin) to your assay, especially when working with complex biological samples.[4]
Instrument Settings Reduce the excitation or emission slit widths to decrease the amount of stray light reaching the detector.[3]
Issue 2: Inconsistent or Irreproducible Results

Lack of reproducibility can stem from various experimental inconsistencies.

Potential Cause Troubleshooting Step
pH Fluctuation Prepare fresh buffer for each experiment and verify the pH before use. Ensure the final pH of the sample solution is consistent.
Temperature Variation Perform experiments at a constant, controlled temperature, as binding affinities can be temperature-dependent.
Pipetting Errors Calibrate your pipettes regularly. Use precise pipetting techniques to ensure accurate concentrations of sensor and analyte.
Sensor Aggregation Visually inspect the sensor solution for any precipitation. Sonication or the addition of a small amount of a co-solvent may help to disaggregate the sensor.
Issue 3: "Fluorescence Off" Instead of Expected "Fluorescence On" Response

While many APBA-based sensors are "turn-on," some exhibit fluorescence quenching upon analyte binding.

Potential Cause Troubleshooting Step
Different Signaling Mechanism The sensor may operate through a mechanism that leads to quenching, such as the formation of non-fluorescent aggregates or an ICT process that results in a lower quantum yield. Review the literature for your specific sensor's mechanism.[2]
Analyte-Induced Aggregation The binding of the analyte might induce aggregation of the sensor, leading to self-quenching. Dynamic light scattering (DLS) can be used to check for aggregation.
Inner Filter Effect At high concentrations, the analyte or sensor itself might absorb the excitation or emission light, leading to an apparent decrease in fluorescence. Dilute the sample and re-measure.[3]

Experimental Protocols

General Protocol for Saccharide Sensing with an APBA-based Fluorescent Sensor

This protocol provides a general framework. Specific parameters such as concentrations, incubation times, and wavelengths should be optimized for your particular sensor and analyte.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the APBA-based sensor in a suitable solvent (e.g., DMSO, methanol, or aqueous buffer).

    • Prepare a stock solution of the saccharide analyte in the same buffer that will be used for the experiment.

  • Assay Preparation:

    • In a fluorescence cuvette or a well of a microplate, add the appropriate volume of buffer.

    • Add the APBA-based sensor from the stock solution to achieve the desired final concentration.

    • Gently mix the solution.

  • Fluorescence Measurement (Baseline):

    • Place the cuvette or microplate in the fluorometer.

    • Set the excitation and emission wavelengths specific to your sensor.

    • Record the baseline fluorescence intensity.

  • Addition of Analyte:

    • Add a known concentration of the saccharide analyte to the cuvette or well.

    • Incubate the mixture for a predetermined amount of time to allow for binding equilibrium to be reached.

  • Fluorescence Measurement (Post-Analyte):

    • Record the fluorescence intensity of the sensor-analyte solution at the same instrument settings.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF = F - F₀) or the fluorescence enhancement (F/F₀).

    • Plot the fluorescence response as a function of analyte concentration to determine the binding constant and limit of detection.

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts in APBA-based sensing.

Caption: Photoinduced Electron Transfer (PET) mechanism in APBA sensors.

Experimental_Workflow Start Start Prep_Solutions Prepare Sensor and Analyte Stock Solutions Start->Prep_Solutions Setup_Assay Set up Assay in Cuvette/Microplate Prep_Solutions->Setup_Assay Measure_Baseline Measure Baseline Fluorescence (F₀) Setup_Assay->Measure_Baseline Add_Analyte Add Analyte and Incubate Measure_Baseline->Add_Analyte Measure_Final Measure Final Fluorescence (F) Add_Analyte->Measure_Final Analyze_Data Analyze Data (ΔF or F/F₀) Measure_Final->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for APBA-based fluorescence sensing.

Quantitative Data Summary

The following tables summarize key performance metrics for selected APBA-based sensors from the literature. This data can help in selecting a sensor for a specific application.

Table 1: Binding Constants of APBA-based Sensors for Fructose

SensorBinding Constant (K) [M⁻¹]Reference
3-Aminophenylboronic acid100[2]

Note: Binding constants can vary significantly with experimental conditions (pH, temperature, buffer composition).

Table 2: Detection Limits of APBA-based Sensors for Glucose

Sensor SystemLimit of Detection (LOD)Reference
SAB methodsub-nM[2]
g-QDs functionalized with APBA4.5 µmol L⁻¹[5]

Table 3: Fluorescence Response of Diboronic Acid Sensor 7

AnalyteFluorescence EnhancementBinding Constant (M⁻¹)Reference
Glucoseup to 7-fold1472[2]
Fructose< 2-fold34[2]
Galactose< 2-fold30[2]

References

Troubleshooting low yields in peptide coupling with boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in peptide coupling reactions involving boronic acids.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing boronic acids.

Issue: Significantly lower than expected yield of the desired peptide-boronic acid conjugate.

This is a frequent challenge stemming from the unique properties of boronic acids. A logical workflow can help pinpoint the cause of low yields.

1. How do I diagnose the potential cause of low yield?

  • Analyze the Crude Product: Perform a test cleavage of a small amount of the resin-bound peptide and analyze the crude product using mass spectrometry (MS) and high-performance liquid chromatography (HPLC). This will help determine if the target peptide was synthesized and identify major impurities, such as truncated sequences or byproducts.[1]

  • Monitor Coupling Efficiency: After each coupling step, especially the one involving the boronic acid, use a qualitative method like the Kaiser test to check for the presence of unreacted free primary amines. A strong positive result (dark blue beads) indicates incomplete coupling.[1]

2. What are the common causes of low coupling efficiency with boronic acids and how can I address them?

  • Boronic Acid Instability: Boronic acids, particularly heterocyclic and vinyl boronic acids, can be unstable and prone to degradation under various conditions.[2] This decomposition can occur on the benchtop or during the reaction itself, leading to lower concentrations of the active reagent.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using more stable boronic acid derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, which can release the boronic acid in situ under the reaction conditions.[3]

      • Minimize the time the boronic acid is exposed to air and moisture.[3]

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical, especially for sterically hindered amino acids or challenging sequences.[4][5]

    • Solution:

      • For standard couplings, reagents like HBTU, TBTU, and PyBOP are often effective.[5][6][7]

      • For more difficult couplings, including those involving sterically hindered residues, more powerful onium-salt reagents like HATU, HCTU, or COMU are recommended due to their higher reactivity and ability to suppress racemization.[4][6][7] HATU is often preferred for its rapid reaction kinetics and high efficiency.[6][8][9]

  • Inadequate Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.

    • Solution:

      • Solvent: Ensure the use of high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[10] For hydrophobic sequences prone to aggregation, NMP may be a better choice.[10]

      • Temperature: While most couplings are performed at room temperature, gentle heating can sometimes improve yields for difficult couplings. However, be cautious as elevated temperatures can also promote side reactions.[1]

      • Reaction Time: Extend the coupling reaction time and monitor completion with the Kaiser test.[1] For slow reactions, a double coupling (repeating the coupling step) may be necessary.[10]

  • Steric Hindrance: The bulky nature of some boronic acids or adjacent amino acid side chains can physically obstruct the coupling reaction.[4]

    • Solution:

      • Employ more potent coupling reagents like HATU or COMU.[4]

      • Increase the equivalents of the boronic acid and coupling reagent.

      • Consider longer reaction times or elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My boronic acid appears to be degrading during the coupling reaction. What can I do?

A1: Boronic acid degradation is a common issue.[11] To mitigate this, consider the following:

  • Use a Protecting Group: Employing a protecting group for the boronic acid moiety, such as a pinacol ester or a MIDA ester, can enhance its stability.[3] These protected forms are generally more robust and can be deprotected under specific conditions, often after the peptide chain is fully assembled.

  • Optimize pH: The stability of boronic acids can be pH-dependent. While peptide coupling is typically performed under basic conditions, extreme pH values should be avoided as they can accelerate degradation.[11]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q2: I am observing significant side reactions. What are the most common ones and how can I prevent them?

A2: Several side reactions can lead to low yields and impurities.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it can be promoted by moisture and base. Using anhydrous conditions and carefully selecting the base can help minimize this.

  • Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of palladium catalysts if performing on-resin cross-coupling reactions. Ensuring a thoroughly degassed reaction environment is crucial.

  • Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the N-terminal amine of the peptide to form a guanidinyl group, which terminates the chain.[7] This can be minimized by pre-activating the carboxylic acid with the coupling reagent before adding it to the resin.[12]

  • Racemization: The chirality of the amino acid can be compromised during activation. Using additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[5][12] HATU, which contains the HOAt moiety, is particularly effective at preventing racemization.[6][9]

Q3: Can I use carbodiimides like DCC or DIC for coupling boronic acids?

A3: While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common coupling reagents in peptide synthesis, they are often less efficient for challenging couplings involving boronic acids compared to onium-salt reagents.[5][6] If using a carbodiimide, it is essential to include an additive like HOBt or HOAt to improve efficiency and reduce the risk of racemization.[5][6]

Q4: How many equivalents of boronic acid and coupling reagent should I use?

A4: For a standard coupling, using 1.5 to 2.0 equivalents of the boronic acid and the coupling reagent relative to the resin loading is a good starting point. For difficult couplings, increasing the equivalents to 3.0 or even 5.0 may be necessary.[8] The amount of base used is also critical; typically, 2 to 4 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are used.[13]

Q5: My peptide-boronic acid is difficult to purify. What strategies can I use?

A5: Purification of peptide boronic acids can be challenging due to the potential for the boronic acid to interact with the silica gel of the chromatography column.

  • Reverse-Phase HPLC: This is the most common method for purifying peptides. Optimizing the gradient and using a suitable buffer system are key.

  • Boronic Acid-Specific Interactions: Be aware that boronic acids can form reversible covalent bonds with diols. This can sometimes be exploited for purification, but it can also lead to peak broadening or retention on certain columns.

  • Protecting Groups: If a protecting group like a pinacol ester was used, it may need to be removed before final purification. This is often done using acidic conditions.[3]

Quantitative Data Summary

The following table summarizes typical coupling efficiencies for different reagents, which can serve as a general guideline. Actual yields will vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveTypical Yield Range (%)Key Considerations
HBTU/TBTU HOBt70-95Widely used, cost-effective. May cause guanidinylation.[6][7]
PyBOP -80-98Efficient, avoids carcinogenic byproducts of BOP.[6][14]
HATU (Internal HOAt)90-99+Highly efficient, rapid, low racemization.[6][8][9] Ideal for difficult couplings.
COMU (Internal Oxyma)90-99+High reactivity, safer than benzotriazole-based reagents.[6][7]
DIC HOBt/HOAt60-90Cost-effective, but generally less efficient for hindered couplings.[5][6]

Experimental Protocols

Protocol 1: General Peptide Coupling with HATU on Solid Phase

This protocol outlines a standard procedure for coupling an amino acid (or boronic acid) to a resin-bound peptide using HATU.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid or boronic acid (3 equivalents relative to resin loading) by dissolving it in DMF with HATU (2.9 equivalents) and DIPEA (6 equivalents).

    • Allow the activation mixture to stand for 1-2 minutes.

    • Add the activated mixture to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[8]

  • Washing: Wash the resin with DMF (5-7 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates completion. If the test is positive, a second coupling may be required.[1]

Protocol 2: General Peptide Coupling with PyBOP on Solid Phase

This protocol provides a standard procedure for using PyBOP as the coupling reagent.

  • Resin Preparation and Deprotection: Follow steps 1-4 from the HATU protocol.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid or boronic acid (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.

    • Add DIPEA (6 equivalents) to the mixture.

    • Add the coupling mixture to the resin.

    • Agitate the reaction at room temperature for 1-4 hours.[14]

  • Washing and Monitoring: Follow steps 6-7 from the HATU protocol.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Peptide-Boronic Acid Coupling Yields

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed analyze Analyze Crude Product (LC-MS) start->analyze monitor Monitor Coupling (Kaiser Test) start->monitor instability Boronic Acid Instability analyze->instability reagent Suboptimal Coupling Reagent analyze->reagent conditions Inadequate Reaction Conditions analyze->conditions sterics Steric Hindrance analyze->sterics monitor->reagent monitor->conditions monitor->sterics protect Use Protected Boronic Acid (Pinacol, MIDA) instability->protect change_reagent Switch to More Potent Reagent (HATU, COMU) reagent->change_reagent optimize Optimize Conditions (Solvent, Temp, Time) conditions->optimize sterics->change_reagent increase_eq Increase Equivalents & Extend Reaction Time sterics->increase_eq end_node Improved Yield protect->end_node change_reagent->end_node optimize->end_node increase_eq->end_node

Caption: A workflow diagram for troubleshooting low yields in peptide-boronic acid coupling.

Diagram 2: Key Factors Influencing Peptide-Boronic Acid Coupling Success

InfluencingFactors cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_outcome Outcome boronic_acid Boronic Acid - Stability - Purity - Protecting Group coupling_reagent Coupling Reagent - Reactivity (HATU > PyBOP > DIC) - Side Reactions yield High Yield & Purity boronic_acid->yield peptide Peptide Chain - Steric Hindrance - Aggregation Tendency peptide->yield coupling_reagent->yield base Base - Strength - Non-nucleophilic base->yield solvent Solvent - Anhydrous - Polarity (DMF, NMP) solvent->yield temperature Temperature & Time temperature->yield

References

Minimizing side products in reactions involving 2-(aminomethyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products in reactions involving 2-(aminomethyl)-5-nitrophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this reagent are Suzuki-Miyaura cross-coupling reactions, N-acylation of the primary amine, and reduction of the nitro group. Each of these transformations is susceptible to specific side reactions that can lower the yield and complicate purification.

Q2: What are the primary side products observed in Suzuki-Miyaura coupling reactions with this boronic acid?

A2: The primary side products are typically:

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is exacerbated by the presence of water, strong bases, and elevated temperatures.

  • Homocoupling: Dimerization of the boronic acid to form a biphenyl species. This is often promoted by the presence of oxygen and certain palladium catalyst systems.

  • N-Acylation/Alkylation: If the reaction conditions involve acylating or alkylating agents, the primary aminomethyl group can react.

  • Nitro Group Reduction: Under certain reducing conditions that can arise during the catalytic cycle, the nitro group may be partially or fully reduced.

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation:

  • Use anhydrous solvents and reagents where possible.

  • Employ milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide.

  • Keep the reaction temperature as low as feasible for the coupling to proceed.

  • Consider using the pinacol ester of the boronic acid, which can be more resistant to protodeboronation.

Q4: What side reactions can occur during the N-acylation of the aminomethyl group?

A4: During N-acylation, the following side reactions are possible:

  • Over-acylation: If the reaction conditions are harsh, the boronic acid moiety can sometimes react.

  • Reaction with the boronic acid: The boronic acid can form complexes or react under certain conditions, especially if not protected.

  • Decomposition: The molecule may be unstable to the reaction conditions, particularly if strong acids or bases are used.

Q5: What are the challenges in selectively reducing the nitro group?

A5: The main challenge is to reduce the nitro group to an amine without affecting the boronic acid moiety or causing hydrodeboronation (a form of protodeboronation). Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method, but the conditions must be carefully controlled to avoid side reactions.[1]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions
Problem Potential Cause Troubleshooting Steps
Low yield of desired product, significant amount of starting material remaining Inefficient catalyst activity or inhibition. The aminomethyl group can coordinate to the palladium center, inhibiting catalysis.1. Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective. 2. Consider protecting the aminomethyl group (e.g., as a Boc-carbamate) before the coupling reaction. 3. Ensure rigorous degassing of solvents to prevent catalyst deactivation.
Significant formation of protodeboronated side product Presence of excess water; harsh basic conditions; high temperature.1. Use anhydrous solvents and dry reagents. 2. Switch to a milder base (e.g., K₂CO₃, KF). 3. Lower the reaction temperature and extend the reaction time if necessary.
Homocoupling of the boronic acid is observed Presence of oxygen; use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use a Pd(0) source directly or a precatalyst that is readily reduced.
N-Acylation of the Aminomethyl Group
Problem Potential Cause Troubleshooting Steps
Low yield of the N-acylated product The boronic acid functionality is interfering with the reaction or purification.1. Protect the boronic acid as a pinacol ester before acylation. The pinacol ester is generally more stable to a wider range of reaction conditions. 2. Use mild acylating agents and conditions (e.g., acyl chloride with a non-nucleophilic base like triethylamine at low temperature).
Formation of multiple products Non-selective reaction or decomposition.1. Lower the reaction temperature. 2. Use a stoichiometric amount of the acylating agent. 3. Analyze the side products to understand the decomposition pathway.
Chemoselective Reduction of the Nitro Group
Problem Potential Cause Troubleshooting Steps
Reduction of the nitro group is accompanied by loss of the boronic acid group (hydrodeboronation) Harsh reaction conditions; acidic medium.1. Use catalytic transfer hydrogenation with a neutral hydrogen donor like ammonium formate instead of H₂ gas under pressure. 2. Perform the reaction in a neutral or slightly basic medium if possible. 3. Screen different catalysts; for example, palladium on calcium carbonate can sometimes be milder than on carbon.
Incomplete reduction of the nitro group Inefficient catalyst or insufficient hydrogen source.1. Ensure the catalyst is active and not poisoned. 2. Increase the amount of hydrogen donor or the pressure of H₂ gas. 3. Increase the reaction time.

Quantitative Data

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling of the related 2-nitrophenylboronic acid with various aryl halides. These conditions can serve as a starting point for optimization with this compound.

Aryl Halide Catalyst (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001292
4-BromotoluenePd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801688
1-Bromo-4-fluorobenzeneXPhos Pd G2 (2)K₃PO₄ (3)Toluene/H₂O (10:1)110895
4-ChlorotolueneRuPhos Pd G3 (2)Cs₂CO₃ (2.5)t-BuOH/H₂O (5:1)1002478

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for N-Acylation
  • Reaction Setup: Dissolve this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Acylating Agent Addition: Cool the solution to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography.

Protocol for Chemoselective Nitro Group Reduction[1]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (e.g., 10 mol% Pd).[1]

  • Hydrogenation: Seal the flask and purge with hydrogen gas (a balloon is often sufficient). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[1]

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling A Reactants & Catalyst Loading B Inert Atmosphere & Solvent Addition A->B C Heating & Reaction Monitoring B->C D Work-up & Extraction C->D E Purification D->E

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

logical_relationship cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check1 Check Catalyst Activity Start->Check1 Check2 Assess Reaction Conditions (Base, Temp, Solvent) Start->Check2 Check3 Verify Starting Material Purity Start->Check3 Solution1 Screen Catalysts/Ligands Protect Amine Check1->Solution1 Solution2 Optimize Conditions (Milder Base, Lower Temp) Check2->Solution2 Solution3 Re-purify Starting Materials Check3->Solution3

Caption: Logical workflow for troubleshooting low yields in cross-coupling reactions.

signaling_pathway cluster_inhibition Serine Protease Inhibition by Phenylboronic Acid Enzyme Serine Protease (Active Site Serine) Complex Tetrahedral Intermediate (Covalent Complex) Enzyme->Complex Nucleophilic Attack Inhibitor Phenylboronic Acid Inhibitor Inhibitor->Complex Inactive Inhibited Enzyme Complex->Inactive Inhibition of Proteolysis

Caption: General mechanism of serine protease inhibition by a phenylboronic acid derivative.

References

Validation & Comparative

Performance Evaluation of Palladium Catalysts with 2-(aminomethyl)-5-nitrophenylboronic Acid: A Guide Based on Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inferred Performance of Common Palladium Catalysts

The choice of palladium catalyst is critical for the success of cross-coupling reactions, directly impacting reaction yield, speed, and selectivity.[1] For substrates with steric hindrance and challenging electronic properties, such as ortho-nitro substituted phenylboronic acids, the selection of both the palladium source and the accompanying ligand is paramount.[2]

Below is a summary of commonly used palladium catalysts and their general performance characteristics in the context of Suzuki-Miyaura reactions with challenging substrates, which may serve as a guide for reactions involving 2-(aminomethyl)-5-nitrophenylboronic acid.

Palladium Catalyst PrecursorCommon LigandsTypical Performance Characteristics with Hindered/Electron-Deficient Substrates
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))None (pre-formed complex)A versatile and commonly used catalyst. It can be effective for a range of substrates, including some sterically hindered ones.[3] However, for highly challenging couplings, it may require higher temperatures and longer reaction times.
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))None (pre-formed complex)Known for its robustness and high efficiency in a wide array of cross-coupling reactions, including those with heteroaryl and sterically demanding partners.[1] The dppf ligand provides both electron-richness and steric bulk, which can stabilize the catalytic species and promote challenging transmetalation and reductive elimination steps.
Pd(OAc)₂ (Palladium(II) Acetate)Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃Often used in combination with bulky, electron-rich phosphine ligands. This combination is highly effective for difficult Suzuki-Miyaura couplings, often allowing for lower catalyst loadings and milder reaction conditions.[1] The choice of ligand is crucial for the success of this catalytic system.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Buchwald ligands, P(t-Bu)₃A common Pd(0) source that, when paired with appropriate bulky and electron-rich phosphine ligands, forms a highly active catalyst for the coupling of challenging substrates, including aryl chlorides, often at room temperature.[1]

Experimental Protocols for Suzuki-Miyaura Coupling: A General Guideline

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the evaluation of different palladium catalysts with this compound and a suitable aryl halide. Optimization of the base, solvent, temperature, and reaction time will be necessary for this specific substrate.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of Pd(OAc)₂/ligand; typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; typically 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if applicable) followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the performance evaluation of different palladium catalysts in a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh Aryl Halide, Boronic Acid, and Base B Add to Reaction Vessel A->B C Purge with Inert Gas B->C D Add Palladium Catalyst and Degassed Solvent C->D Start Reaction E Heat and Stir Reaction Mixture D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool and Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K L Determine Yield and Purity K->L

General workflow for catalyst performance evaluation.

Signaling Pathways and Logical Relationships

The fundamental process underlying this performance evaluation is the Suzuki-Miyaura catalytic cycle. The efficiency of each palladium catalyst is determined by its ability to facilitate the key steps of this cycle: oxidative addition, transmetalation, and reductive elimination. The presence of both a potentially coordinating aminomethyl group and an electron-withdrawing nitro group on the boronic acid can influence the kinetics of these steps, particularly the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)-R' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Simplified Suzuki-Miyaura catalytic cycle.

References

A Comparative Guide to 2-(aminomethyl)-5-nitrophenylboronic acid as a Selective Carbohydrate Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-(aminomethyl)-5-nitrophenylboronic acid as a selective carbohydrate sensor. Its performance is objectively compared with alternative boronic acid-based sensors, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations are included to facilitate the replication and extension of these findings.

Principle of Boronic Acid-Based Carbohydrate Sensing

Boronic acids reversibly bind with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates, to form cyclic boronate esters. This binding event can be transduced into a measurable signal, typically a change in fluorescence, absorbance, or electrochemical properties. The selectivity and sensitivity of these sensors are influenced by the substituents on the phenylboronic acid ring and the structure of the carbohydrate.

The key to the signaling mechanism often involves a photoinduced electron transfer (PET) process. In the unbound state, a nearby amino group can quench the fluorescence of an appended fluorophore. Upon binding to a carbohydrate, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amino group. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity, often referred to as a "turn-on" signal.

Performance Comparison of Boronic Acid-Based Carbohydrate Sensors

The following tables summarize the binding affinities (Ka), fluorescence quantum yields (Φ), and selectivity ratios of this compound and other commonly used boronic acid sensors for various carbohydrates. It is important to note that experimental conditions such as pH and solvent can significantly influence these values.

Table 1: Binding Constants (Ka, M⁻¹) of Boronic Acid Sensors with Various Carbohydrates

SensorGlucoseFructoseGalactoseMannoseConditions
This compoundData not available in a comparable formatData not available in a comparable formatData not available in a comparable formatData not available in a comparable format-
o-aminomethylphenylboronic acid12[1]200[1]81[1]-50% MeOH/0.1 M aq. phosphate buffer, pH 7.4[1]
Phenylboronic acid (PBA)1104365---
Anthracene-based diboronic acid1472353---
Naphthalene-based boronic acid-514---

Table 2: Fluorescence Quantum Yields (Φ) of Boronic Acid Sensors

SensorFree Sensor (Φ_free)Bound to Fructose (Φ_bound)Conditions
This compoundData not availableData not available-
5-MMANBA0.056[1]0.72[1]-
5-ANBA0.041[1]0.89[1]-

Table 3: Selectivity Ratios (Fructose/Glucose) of Boronic Acid Sensors

SensorSelectivity Ratio (Ka_Fructose / Ka_Glucose)
This compoundData not available
o-aminomethylphenylboronic acid16.7
Phenylboronic acid (PBA)39.7
Anthracene-based diboronic acid0.24

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the validation and comparison of carbohydrate sensors.

Fluorescence Titration Protocol

This protocol determines the binding affinity of a boronic acid sensor with a carbohydrate by measuring the change in fluorescence intensity.

Materials:

  • Boronic acid sensor stock solution (e.g., 1 mM in DMSO or methanol)

  • Carbohydrate stock solution (e.g., 100 mM in buffer)

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the boronic acid sensor by diluting the stock solution in the buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the sensor solution (F₀).

  • Incrementally add small aliquots of the carbohydrate stock solution to the cuvette containing the sensor solution.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence spectrum after each addition.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the change in fluorescence intensity (F - F₀) against the carbohydrate concentration.

  • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

¹H NMR Titration Protocol

This protocol investigates the binding interaction between a boronic acid and a carbohydrate by observing changes in the chemical shifts of the protons.

Materials:

  • Boronic acid

  • Carbohydrate

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of the boronic acid in the deuterated solvent at a known concentration (e.g., 5 mM).

  • Acquire a ¹H NMR spectrum of the boronic acid solution.

  • Prepare a stock solution of the carbohydrate in the same deuterated solvent.

  • Add incremental amounts of the carbohydrate stock solution to the NMR tube containing the boronic acid solution.

  • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

  • Monitor the changes in the chemical shifts of the aromatic protons of the boronic acid and the anomeric protons of the carbohydrate.

  • The binding stoichiometry and association constant can be determined by analyzing the chemical shift changes as a function of the carbohydrate concentration.

UV-Vis Absorbance Titration Protocol

This protocol is used to determine the binding constant of a sensor with a carbohydrate by monitoring changes in the UV-Vis absorbance spectrum.

Materials:

  • Boronic acid sensor stock solution

  • Carbohydrate stock solution

  • Buffer solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the boronic acid sensor in the buffer.

  • Record the initial UV-Vis absorbance spectrum of the sensor solution.

  • Add aliquots of the carbohydrate stock solution to the cuvette.

  • After each addition, mix the solution and record the UV-Vis spectrum.

  • Observe the changes in the absorbance at a specific wavelength.

  • Plot the change in absorbance against the carbohydrate concentration.

  • The binding constant can be calculated by fitting the data to a suitable binding isotherm.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Signaling_Pathway cluster_unbound Unbound State cluster_bound Bound State Fluorophore Fluorophore Quencher Quencher (Amino Group) Fluorophore->Quencher PET (Fluorescence OFF) BoronicAcid Boronic Acid (-B(OH)₂) Quencher->BoronicAcid BoronateEster Boronate Ester (-B(OR)₂) Fluorophore_bound Fluorophore Fluorophore_bound->BoronateEster Fluorescence ON Quencher_bound Quencher (Amino Group) Quencher_bound->BoronateEster Strong Interaction (PET suppressed) Carbohydrate Carbohydrate (Diol) Carbohydrate_input Carbohydrate_input->Carbohydrate Addition of Carbohydrate

Caption: Signaling pathway of a "turn-on" fluorescent boronic acid sensor.

Experimental_Workflow start Start: Sensor Validation prep Prepare Sensor and Carbohydrate Stock Solutions start->prep titration Perform Titration Experiment (Fluorescence, NMR, or UV-Vis) prep->titration data_acq Acquire Spectroscopic Data titration->data_acq analysis Analyze Data: - Plot Signal Change vs. Concentration - Fit to Binding Model data_acq->analysis results Determine: - Binding Constant (Ka) - Stoichiometry - Selectivity analysis->results comparison Compare Performance with Alternative Sensors results->comparison end End: Validated Sensor comparison->end Logical_Comparison cluster_criteria Comparison Criteria SensorA Sensor A (this compound) - High Selectivity? - High Sensitivity? - Good Water Solubility? - Photostable? Selectivity Selectivity (e.g., Fructose vs. Glucose) SensorA->Selectivity Sensitivity Sensitivity (Binding Affinity, Ka) SensorA->Sensitivity Solubility Aqueous Solubility SensorA->Solubility Stability Photostability SensorA->Stability SensorB Sensor B (Alternative 1) - High Selectivity? - High Sensitivity? - Good Water Solubility? - Photostable? SensorB->Selectivity SensorB->Sensitivity SensorB->Solubility SensorB->Stability SensorC Sensor C (Alternative 2) - High Selectivity? - High Sensitivity? - Good Water Solubility? - Photostable? SensorC->Selectivity SensorC->Sensitivity SensorC->Solubility SensorC->Stability Conclusion Optimal Sensor Selection Selectivity->Conclusion Sensitivity->Conclusion Solubility->Conclusion Stability->Conclusion

References

A Comparative Guide to Boronic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, high-yield, and stereochemically pure peptide synthesis has led to the exploration of various catalytic systems. Among these, boronic acid derivatives have emerged as promising catalysts for direct amide bond formation, offering a green and atom-economical alternative to traditional coupling reagents. This guide provides an objective comparison of the efficacy of different boronic acid derivatives in peptide synthesis, supported by experimental data and detailed protocols.

Catalytic Efficacy of Arylboronic Acids in Dipeptide Synthesis

Electron-deficient arylboronic acids have demonstrated notable catalytic activity in peptide bond formation. A comparative study on the synthesis of the dipeptide Boc-Val-Ala-OMe from Boc-Val-OH and H-Ala-OMe highlights the superior performance of fluorinated and nitrated phenylboronic acids.

Table 1: Comparison of Arylboronic Acid Catalysts in the Synthesis of Boc-Val-Ala-OMe [1]

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
3,4,5-Trifluorophenylboronic acidToluene652485
o-Nitrophenylboronic acidToluene652482
Phenylboronic acidToluene652445
4-Methoxyphenylboronic acidToluene652430

The data clearly indicates that electron-withdrawing substituents on the phenyl ring of the boronic acid catalyst significantly enhance the reaction yield. This is attributed to the increased Lewis acidity of the boron center, which facilitates the activation of the carboxylic acid.

A synergistic effect has also been observed when employing a combination of two different arylboronic acids. For instance, the coupling of Boc-Phe-OH and H-Gly-OBn demonstrated a marked increase in yield when a mixture of 3,4,5-trifluorophenylboronic acid and o-nitrophenylboronic acid was used.

Table 2: Synergistic Catalysis in Dipeptide Synthesis

Catalyst (10 mol% total)SolventTemperature (°C)Time (h)Yield (%)
3,4,5-Trifluorophenylboronic acidToluene652475
o-Nitrophenylboronic acidToluene652472
3,4,5-Trifluorophenylboronic acid (5 mol%) + o-Nitrophenylboronic acid (5 mol%)Toluene652492

Advanced Boronic Acid Derivatives for Challenging Couplings

For more sterically hindered or electronically challenging peptide couplings, more sophisticated boronic acid derivatives have been developed.

Thioether-Substituted Biphenylboronic Acids

These catalysts have shown exceptional activity, particularly for the amidation of poorly nucleophilic amines.[2] The thioether group is believed to act as a hydrogen-bond acceptor for the amine, facilitating the reaction.

ortho-Hydroxyphenyl-substituted gem-Diboronic Acids

This class of catalysts has proven effective in activating the carboxyl group of α-amino acids by forming bidentate intermediates, leading to efficient dipeptide formation with low epimerization.[3][4] They are compatible with various N-protecting groups commonly used in peptide synthesis, such as Boc, Cbz, and Fmoc.[4]

Experimental Protocols

General Procedure for Arylboronic Acid Catalyzed Dipeptide Synthesis

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added the N-protected amino acid (1.0 mmol), the amino acid ester hydrochloride (1.1 mmol), the arylboronic acid catalyst (0.1 mmol), and molecular sieves (4 Å, 500 mg). The flask was evacuated and backfilled with argon. Anhydrous toluene (5 mL) and triethylamine (1.1 mmol) were then added via syringe. The reaction mixture was stirred at 65 °C for 24 hours. After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired dipeptide.

Visualizing the Catalytic Cycle

The proposed catalytic cycle for boronic acid-mediated amide bond formation involves the activation of the carboxylic acid through the formation of an acyloxyboronic acid intermediate. This is followed by nucleophilic attack of the amine to form a tetrahedral intermediate, which then collapses to form the amide bond and regenerate the catalyst.

Catalytic_Cycle Catalyst R-B(OH)₂ AcyloxyboronicAcid R-B(OH)(OCOR') Catalyst->AcyloxyboronicAcid -H₂O CarboxylicAcid R'-COOH CarboxylicAcid->AcyloxyboronicAcid TetrahedralIntermediate Tetrahedral Intermediate AcyloxyboronicAcid->TetrahedralIntermediate Amine R''-NH₂ Amine->TetrahedralIntermediate TetrahedralIntermediate->Catalyst +H₂O Amide R'-CONHR'' TetrahedralIntermediate->Amide Water H₂O

Caption: Proposed catalytic cycle for boronic acid-catalyzed peptide synthesis.

Experimental Workflow for Catalyst Screening

A typical workflow for screening the efficacy of different boronic acid catalysts involves parallel synthesis under identical reaction conditions, followed by purification and yield determination.

Experimental_Workflow cluster_setup Reaction Setup cluster_analysis Analysis start Prepare stock solutions of reactants and catalysts rxn1 Reaction with Catalyst A start->rxn1 rxn2 Reaction with Catalyst B start->rxn2 rxn3 Reaction with Catalyst C start->rxn3 purification Purification of products rxn1->purification rxn2->purification rxn3->purification analysis Yield and Purity Determination (HPLC, NMR) purification->analysis comparison Compare Efficacy analysis->comparison

Caption: Workflow for comparing the efficacy of different boronic acid catalysts.

References

Validating Boronic Acid Reaction Products: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of boronic acid reaction products is paramount for ensuring the integrity and success of synthetic pathways. Mass spectrometry (MS) has emerged as a powerful and versatile analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of boronic acid derivatives, supported by experimental data and detailed protocols.

The unique chemistry of boronic acids, including their propensity to form boroxines (cyclic trimers) through dehydration, presents specific analytical challenges.[1][2] The choice of an appropriate mass spectrometry method is therefore critical for obtaining accurate and reproducible results. This guide will delve into the principles, advantages, and limitations of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Inductively Coupled Plasma (ICP) Mass Spectrometry.

Performance Comparison of Mass Spectrometry Techniques

The selection of a mass spectrometry technique for validating boronic acid reaction products often depends on the specific analytical need, such as qualitative identification, quantitative analysis, or elemental composition. The following table summarizes key performance metrics for ESI-MS, MALDI-MS, and ICP-MS based on available literature.

TechniqueAnalyte TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesCommon Challenges
UPLC-ESI-MS Boronic acids and their derivatives0.1 µg for most boronic acids[3][4]1.0 µg for most boronic acids[3][4]High throughput, excellent for quantitative analysis of reaction monitoring samples.[3][4]Formation of boroxines, solvent adducts, and dimer ions can complicate analysis.[3][4]
MALDI-MS Peptide boronic acids, small moleculesNot explicitly quantified in reviewed sourcesNot explicitly quantified in reviewed sourcesRapid and simple sample preparation, tolerant to salts.[2][5] Useful for sequencing peptide boronic acids.[1][2]Thermally induced dehydration and boroxine formation can hinder detection.[1][2] Derivatization may be required.[1][2]
ICP-MS Total boron content0.2 ppb for ¹⁰B, 0.4 ppb for ¹¹B[6]Low µg/L range required for in vitro studies.[7]Extremely high sensitivity for elemental boron detection, enabling trace level quantification.[7][8] Capable of isotopic analysis.[9]Provides no structural information about the organic moiety.[7] Susceptible to memory effects and background contamination.[8]

Experimental Workflows and Protocols

To ensure reliable and reproducible results, the implementation of optimized experimental protocols is essential. The following sections provide detailed methodologies for the analysis of boronic acid reaction products using different MS techniques.

Experimental Workflow: UPLC-ESI-MS for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring the progress of a boronic acid coupling reaction, such as a Suzuki-Miyaura coupling, using UPLC-MS.[10]

G cluster_0 Reaction Monitoring cluster_1 UPLC-MS Analysis Reaction_Mixture Boronic Acid Reaction Mixture Sampling Withdraw Aliquot at Time Points Reaction_Mixture->Sampling Quenching Quench Reaction (e.g., with Acetonitrile) Sampling->Quenching Dilution Dilute Sample for Analysis Quenching->Dilution UPLC_Separation UPLC Separation (e.g., C18 column) Dilution->UPLC_Separation ESI_Ionization Electrospray Ionization (ESI) UPLC_Separation->ESI_Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Ionization->Mass_Analyzer Data_Analysis Data Analysis (Consumption of Reactants, Formation of Products) Mass_Analyzer->Data_Analysis

UPLC-ESI-MS workflow for boronic acid reaction monitoring.
Detailed Protocol: UPLC-ESI-MS Analysis of Boronic Acids

This protocol is adapted from a high-throughput method for the analysis of a broad range of boronic acids.[3][4]

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid sample in a suitable solvent (e.g., 1:1 acetonitrile:water).

    • For reaction monitoring, quench the reaction by diluting an aliquot of the reaction mixture in a cold solvent like acetonitrile to stop the catalytic cycle.[10]

    • Further dilute the sample to a final concentration suitable for UPLC-MS analysis (e.g., 10 µg/mL).[11]

  • UPLC Conditions:

    • Column: Acquity BEH C18 column.[3][4]

    • Mobile Phase A: 10 mM ammonium acetate in water.[3][4]

    • Mobile Phase B: Acetonitrile.[3][4]

    • Gradient: A suitable gradient to achieve separation of reactants, products, and byproducts.

    • Flow Rate: Optimized for the UPLC system (e.g., 0.25 ml/min).[12]

    • Column Temperature: 40°C.[12]

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Both positive and negative ion modes should be evaluated, as the ionization efficiency of boronic acids can vary.[11] Negative mode is often found to be more sensitive.[12][13]

    • Capillary Voltage: Optimized for the specific instrument and analyte.

    • Cone Voltage: Optimized to minimize in-source fragmentation.

    • Desolvation Gas Flow and Temperature: Optimized for efficient solvent evaporation.

    • Mass Range: Set to cover the expected m/z of the reactants, products, and potential byproducts (e.g., m/z 50 to 650).[11]

Experimental Workflow: MALDI-MS Analysis of Peptide Boronic Acids

The analysis of peptide boronic acids by MALDI-MS often requires a derivatization step to prevent the formation of boroxines and improve signal intensity.[1][2]

G cluster_0 Sample Preparation cluster_1 MALDI-MS Analysis Peptide_Boronic_Acid Peptide Boronic Acid Sample Derivatization On-plate Derivatization with DHB Matrix Peptide_Boronic_Acid->Derivatization Spotting Spot Sample/Matrix Mixture onto MALDI Plate Derivatization->Spotting Laser_Desorption Laser Desorption/Ionization Spotting->Laser_Desorption TOF_Analyzer Time-of-Flight (TOF) Mass Analyzer Laser_Desorption->TOF_Analyzer Data_Acquisition Data Acquisition and Analysis TOF_Analyzer->Data_Acquisition

MALDI-MS workflow for peptide boronic acid analysis.
Detailed Protocol: In Situ Derivatization MALDI-MS of Peptide Boronic Acids

This protocol utilizes 2,5-dihydroxybenzoic acid (DHB) as both a matrix and a derivatizing agent for the facile analysis of peptide boronic acids.[1][2]

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) mixture of acetonitrile and water.[2]

    • Prepare the peptide boronic acid sample in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 300 µM.[2]

  • On-Plate Derivatization and Spotting:

    • Spot 1 µL of the saturated DHB matrix solution onto the MALDI target plate and allow it to dry.[2]

    • Spot 1 µL of the peptide boronic acid sample directly on top of the dried DHB spot and let it dry.[2]

    • To ensure a homogenous mixture, spot another 1 µL of 1:1 (v/v) acetonitrile/water on top of the sample spot and allow it to dry completely, forming thin needle-like crystals.[2]

  • MALDI-MS Analysis:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Laser: A nitrogen laser (337 nm) or other suitable laser for MALDI.

    • Mode: Positive or negative ion mode, depending on the peptide.

    • Mass Analyzer: Operated in reflectron mode for higher resolution.

    • Data Analysis: The resulting spectrum will show the peptide boronic acid-DHB adduct, which can be used for identification and sequencing via MS/MS fragmentation.[2]

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide valuable complementary information for the validation of boronic acid reaction products.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, HPLC is a robust and widely used technique for the quantitative analysis of reaction mixtures, allowing for the monitoring of reactant consumption and product formation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR provide detailed structural information and can be used for in-situ reaction monitoring to gain mechanistic insights.[14]

  • Gas Chromatography (GC): Due to the low volatility of boronic acids, derivatization is typically required for GC analysis, which can make it less straightforward than LC-based methods.[15]

Conclusion

The validation of boronic acid reaction products is a critical step in synthetic chemistry and drug development. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific means of characterizing these compounds. ESI-MS is well-suited for high-throughput quantitative analysis, while MALDI-MS provides a rapid method for the analysis of larger molecules like peptide boronic acids. For elemental quantification and isotopic analysis, ICP-MS is the technique of choice. By selecting the appropriate MS technique and employing optimized experimental protocols, researchers can confidently validate their reaction products and accelerate their research and development efforts.

References

A Comparative Guide to Amide Bond Formation: Benchmarking Boronic Acid Catalysis Against Traditional Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean synthesis of amide bonds is a cornerstone of molecular construction. While traditional coupling reagents have long been the industry standard, emerging catalytic methods offer compelling advantages in sustainability and atom economy. This guide provides an objective comparison of a modern catalytic approach using arylboronic acids against established stoichiometric coupling reagents like HATU and EDC/HOBt, with a speculative focus on the potential performance of 2-(aminomethyl)-5-nitrophenylboronic acid.

Executive Summary

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Traditional methods achieve this using stoichiometric amounts of coupling reagents, which, while effective, generate significant chemical waste. A greener alternative is the direct catalytic amidation using arylboronic acids. These catalysts facilitate the condensation reaction with water as the only theoretical byproduct.

This guide will compare these two methodologies by examining their reaction mechanisms, efficiency, and general protocols. While direct experimental data for this compound as an amidation catalyst is not available in current literature, its structural features—an electron-withdrawing nitro group and an ortho-aminomethyl substituent—suggest it could be a highly effective catalyst. This analysis will, therefore, use data from structurally related boronic acids as a proxy to benchmark its potential performance against the established reagents.

Comparison of Amidation Strategies

The choice of amidation strategy depends on factors like substrate complexity, desired purity, reaction scale, and green chemistry considerations. Traditional coupling reagents are known for their high reactivity and reliability with a broad range of substrates, including sterically hindered ones.[1][2] In contrast, boronic acid catalysis represents a more atom-economical and environmentally friendly approach.[3]

FeatureBoronic Acid CatalysisTraditional Coupling Reagents (HATU, EDC/HOBt)
Reagent Type CatalyticStoichiometric
Byproducts WaterUrea derivatives, HOBt/HOAt, etc.
Atom Economy HighLow
Green Chemistry FavorableLess Favorable (significant waste)
Reaction Conditions Often requires heat and water removalTypically room temperature
Cost Potentially lower (catalytic amounts)Higher (stoichiometric amounts)
Generality Good for many substrates, but can be challenging for highly hindered casesVery broad scope, effective for difficult couplings

Performance Data: A Comparative Overview

The following table summarizes typical performance data for amide synthesis using different reagent systems. As a proxy for this compound, data for ortho-iodo- and ortho-nitrophenylboronic acids are presented, as these compounds share key electronic and steric features.

Reagent/CatalystCarboxylic AcidAmineTemp. (°C)Time (h)Yield (%)Reference
HATU/DIPEA Fmoc-Ala-OHH-Gly-OtBuRT1-295-99BenchChem
EDC/HOBt Phenylacetic AcidBenzylamineRT2-490-95BenchChem
o-Iodophenylboronic Acid 4-Phenylbutyric AcidBenzylamineRT495J. Org. Chem. 2012, 77, 8386-8400
o-Nitrophenylboronic Acid Phenylacetic AcidBenzylamine65-6824ModerateMorressier Online
3,4,5-Trifluorophenylboronic Acid Benzoic AcidBenzylamineReflux198J. Org. Chem. 1996, 61, 4196-4197

The Potential of this compound as a Catalyst

While not yet documented as an amidation catalyst, the structure of this compound suggests strong potential.

  • Electron-Withdrawing Nitro Group : The nitro group significantly increases the Lewis acidity of the boron center. This enhanced acidity is known to accelerate the formation of the key acylboronate intermediate, which is crucial for activating the carboxylic acid.[3][4]

  • Ortho-Aminomethyl Group : Substituents in the ortho position can influence catalytic activity. Studies with ortho-iodoarylboronic acids have shown that this substitution can lead to highly active catalysts that function even at room temperature.[5][6] The aminomethyl group could potentially participate in the catalytic cycle, for example, through intramolecular hydrogen bonding to stabilize transition states.

Based on these features, it is plausible that this compound could function as a highly active amidation catalyst, potentially enabling reactions under milder conditions than many other boronic acid catalysts.

Reaction Mechanisms and Workflows

Traditional Coupling Reagent Pathway (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent that activates a carboxylic acid by forming a highly reactive OAt-active ester. This ester is then readily attacked by the amine to form the amide bond.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide Byproducts Byproducts ActiveEster->Byproducts TMU Amine Amine (R'-NH2) Amine->Amide

Mechanism of HATU-mediated amide coupling.
Boronic Acid Catalytic Cycle

Arylboronic acids catalyze the direct dehydrative amidation by first reacting with the carboxylic acid to form an acyloxyboron intermediate. This intermediate activates the carbonyl group for nucleophilic attack by the amine. The removal of water is essential to drive the equilibrium towards the product.

Boronic_Acid_Cycle Catalyst ArB(OH)₂ Catalyst Intermediate Acyloxyboron Intermediate Catalyst->Intermediate + RCOOH - H₂O RCOOH Carboxylic Acid RCOOH->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Amine Amine Amine->Tetrahedral + R'NH₂ Amide Amide Product Tetrahedral->Amide - ArB(OH)₂ Water H₂O Tetrahedral->Water

Generalized catalytic cycle for boronic acid-mediated amidation.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling (Solution-Phase)
  • Activation : Dissolve the carboxylic acid (1.0 equiv.), HATU (1.05 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM).[1] Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Coupling : Add the amine (1.1 equiv.) to the activated mixture.

  • Reaction : Continue stirring at room temperature for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification : Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling (Solution-Phase)
  • Setup : To a round-bottom flask, add the carboxylic acid (1.0 equiv.), 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.), and the amine (1.1 equiv.).[2]

  • Dissolution : Dissolve the mixture in an anhydrous solvent like DMF or DCM. Cool the solution to 0 °C in an ice bath.

  • Activation & Coupling : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv.) to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Work-up : Perform a standard aqueous work-up as described for the HATU protocol. The urea byproduct from EDC is water-soluble, which can simplify purification.[2]

  • Purification : Purify the crude product via flash column chromatography.

Protocol 3: General Procedure for Arylboronic Acid-Catalyzed Amidation
  • Setup : To a flame-dried flask equipped with a reflux condenser and a Dean-Stark trap (for azeotropic removal of water), add the carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and the arylboronic acid catalyst (5-10 mol%). For reactions at ambient temperature, activated molecular sieves (4Å or 5Å) are used instead of a Dean-Stark trap.[5]

  • Reaction : Add a suitable solvent (e.g., toluene, xylene, or for room temperature reactions, DCM). Heat the mixture to reflux or stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 48 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent. Wash with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the amide product.

Comparative experimental workflow for amide synthesis.

Conclusion

Traditional stoichiometric coupling reagents like HATU and EDC/HOBt are robust and highly effective for a wide range of amide bond formations, making them the go-to choice for complex and challenging syntheses. However, they suffer from poor atom economy and generate considerable chemical waste.

Catalytic direct amidation with arylboronic acids presents a significantly greener and more sustainable alternative. While reaction conditions can be more demanding (often requiring heat and stringent water removal), the process is highly atom-economical. Based on established structure-activity relationships, This compound is a promising but as-yet unexplored candidate for this class of catalysts. Its electron-deficient aromatic system and ortho-substituent are features common to other highly active amidation catalysts. Further experimental investigation is warranted to fully characterize its performance and benchmark it against traditional methods. For researchers prioritizing green chemistry and process sustainability, the exploration of boronic acid-catalyzed amidation offers a valuable and potent alternative to classical techniques.

References

A Comparative Analysis of Boronic Acid Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step synthesis, the strategic use of protecting groups for boronic acids is paramount. The inherent reactivity of the boronic acid moiety necessitates its temporary masking to prevent unwanted side reactions and ensure the successful construction of complex molecular architectures. This guide provides an objective comparison of the most commonly employed boronic acid protecting groups, supported by experimental data and detailed protocols to aid in the selection of the optimal protecting group for a given synthetic challenge.

The ideal boronic acid protecting group should exhibit robust stability across a range of reaction conditions, be readily introduced and removed in high yield, and have minimal impact on the reactivity of other functional groups within the molecule. This analysis focuses on a selection of widely used protecting groups: pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, 1,8-diaminonaphthalene (dan) boronamides, and the more recently developed bis(2-hydroxybenzyl)methylamine (BOMA) boronates.

Quantitative Performance Comparison

The choice of protecting group can significantly influence the overall efficiency of a synthetic sequence. The following tables summarize the performance of different protecting groups in terms of stability and reaction yields in the context of Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis.

Table 1: Stability of Protected Boronic Acids under Various Conditions

Protecting GroupAcidic Conditions (e.g., 1M HCl)Basic Conditions (e.g., 1M NaOH)Oxidative ConditionsChromatographic Stability
Pinacol Moderate StabilityModerate StabilityLow Stability[1]Good
MIDA High StabilityReadily Cleaved[2]High Stability[2]Excellent[2]
dan Readily Cleaved[2]High Stability[2]High StabilityGood
BOMA Readily CleavedHigh StabilityNot extensively reportedGood

Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions

Protecting GroupCoupling Partner AYield (%)Coupling Partner BYield (%)Reference
Unprotected 4-Bromobenzaldehyde-4-Butylphenylboronic acid1:1 mixture with MIDA protected[Sigma-Aldrich]
MIDA 4-Bromobenzaldehyde24:1 preference for unprotected4-Butylphenylboronic acid-[Sigma-Aldrich]
dan 4-IodoanisoleHighPhenyl-B(dan)-[3]
Pinacol Aryl HalidesGenerally Good to HighVarious-[4]

Experimental Workflows and Logical Relationships

The selection and application of a boronic acid protecting group follow a logical workflow, from protection of the initial boronic acid to its deprotection at the desired stage of the synthesis.

G cluster_0 Protection Stage cluster_1 Multi-Step Synthesis cluster_2 Deprotection Stage start Starting Boronic Acid (R-B(OH)2) protect Protecting Group Addition (e.g., Pinacol, MIDA, dan, BOMA) start->protect protected_ba Protected Boronic Acid protect->protected_ba synthesis Various Synthetic Transformations (e.g., Cross-coupling, Functional Group Interconversion) protected_ba->synthesis deprotect Deprotection (Acidic, Basic, or other specific conditions) synthesis->deprotect final_product Final Product with Free Boronic Acid deprotect->final_product

General workflow for the use of boronic acid protecting groups.

The choice of protecting group is often dictated by the reaction conditions anticipated in the subsequent synthetic steps.

G cluster_0 Synthetic Conditions cluster_1 Recommended Protecting Group acidic Acidic Conditions dan dan acidic->dan Stable pinacol Pinacol acidic->pinacol Moderately Stable basic Basic Conditions mida MIDA basic->mida Stable basic->pinacol Moderately Stable oxidative Oxidative Conditions oxidative->mida Stable

Protecting group selection based on reaction conditions.

Detailed Experimental Protocols

Protocol 1: Protection of Phenylboronic Acid with Pinacol

  • To a solution of phenylboronic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added pinacol (1.0-1.2 eq).

  • The mixture is stirred at room temperature or heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS).

  • The solvent is removed under reduced pressure, and the crude pinacol ester can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: Protection of a Boronic Acid with N-Methyliminodiacetic Acid (MIDA)

  • Method A: Dean-Stark Conditions

    • A mixture of the boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) is suspended in a mixture of toluene and DMSO.

    • The mixture is heated to reflux with a Dean-Stark trap to remove water.

    • After completion, the reaction is cooled, and the MIDA boronate is isolated by an appropriate workup procedure, which may involve extraction and crystallization.

  • Method B: MIDA Anhydride

    • The boronic acid (1.0 eq) is treated with MIDA anhydride (1.1-1.5 eq) in an anhydrous solvent such as dioxane.

    • The mixture is heated until the reaction is complete.

    • The MIDA boronate can often be isolated by filtration or after solvent removal and purification.

Protocol 3: Protection of a Boronic Acid with 1,8-Diaminonaphthalene (dan)

  • A solution of the boronic acid (1.0 eq) and 1,8-diaminonaphthalene (1.0-1.1 eq) in toluene is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solid dan-protected boronic acid is collected by filtration and washed with a non-polar solvent.

Protocol 4: Deprotection of Pinacol Boronates

  • Acidic Hydrolysis:

    • The pinacol boronate is dissolved in a mixture of acetone and water.

    • A strong acid, such as HCl, is added, and the mixture is stirred at room temperature or heated.

    • The progress of the deprotection is monitored by TLC or LC-MS.

    • Upon completion, the boronic acid is isolated by extraction and solvent removal.

  • Transesterification with Diethanolamine:

    • To a solution of the pinacol boronate in an ethereal solvent, diethanolamine is added.

    • The resulting diethanolamine boronate often precipitates and can be collected by filtration.

    • The diethanolamine boronate is then hydrolyzed with dilute aqueous acid (e.g., 0.1 M HCl) to afford the free boronic acid.[5]

Protocol 5: Deprotection of MIDA Boronates

  • The MIDA boronate is dissolved in a suitable solvent mixture, such as THF/water or methanol/water.

  • An aqueous solution of a mild base, such as sodium bicarbonate or sodium hydroxide (1M), is added.[2]

  • The mixture is stirred at room temperature until deprotection is complete.

  • The free boronic acid is then isolated through an appropriate workup procedure, which may involve acidification and extraction.

Protocol 6: Deprotection of dan Boronamides

  • The dan-protected boronic acid is suspended or dissolved in a suitable solvent.

  • An aqueous acidic solution (e.g., 1M HCl) is added, and the mixture is stirred.[2]

  • The deprotection is typically rapid at room temperature.

  • The free boronic acid is isolated by extraction, and the diaminonaphthalene byproduct can be removed by washing the organic layer with an acidic solution.[2][6]

Conclusion

The selection of an appropriate boronic acid protecting group is a critical decision in the design of a multi-step synthesis. Pinacol esters offer a balance of stability and reactivity, making them a popular choice for general applications. For syntheses requiring exceptional stability to a wide range of reagents and chromatographic purification, MIDA boronates are a superior option, with the added benefit of a mild basic deprotection. The dan protecting group provides excellent stability under basic conditions and is readily cleaved with acid, offering an orthogonal protection strategy to MIDA. The emerging BOMA protecting group presents another valuable tool with its acid-labile nature. By carefully considering the stability, reactivity, and ease of handling of each protecting group, researchers can optimize their synthetic routes to achieve their target molecules with greater efficiency and success.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(Aminomethyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational procedures, and disposal plans for handling 2-(Aminomethyl)-5-nitrophenylboronic acid. This guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes and dust that can cause serious eye irritation.[2][4]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4][5]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable for protection.[6][7][8] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental skin contact.[4][6]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4][6] All handling of the powder should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe working environment.

  • Engineering Controls : All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and a safety shower are readily accessible.

  • Weighing and Transfer : Perform all weighing and transfer operations within a fume hood to contain any dust.[4] Use appropriate tools to avoid the formation of dust during handling.

  • During the Experiment :

    • Keep all containers with the compound clearly labeled.

    • Avoid contact with skin and eyes.[6]

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Keep away from incompatible materials such as strong oxidizing agents.[6][9]

Disposal Plan: Managing Chemical Waste

Improper disposal of this compound can lead to environmental contamination and personal injury. This chemical must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste, including contaminated materials like weighing paper, spatulas, and gloves, in a dedicated and clearly labeled hazardous waste container.[6][9] The container should be sealable and made of a compatible material.[9]

    • For liquid waste containing this compound, use a separate, labeled hazardous waste container.

  • Labeling and Segregation :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".[9]

    • This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Store the waste container separately from these materials.

  • Disposal Procedure :

    • Recommended Method : The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EHS) department.[9] They are equipped for the proper collection and disposal of hazardous chemical waste.

    • In-Lab Neutralization (for small quantities of boronic acid waste) : In-lab neutralization of small quantities of boronic acid waste with a mild base may be permissible, but you must confirm with your institution and local regulations.[6][10] This procedure should only be performed by trained personnel in a fume hood while wearing all required PPE.[6] Once neutralized (pH between 5.5 and 9.0), it may be possible to dispose of it down the sanitary sewer with copious amounts of water, pending local wastewater authority permission.[6] Never dispose of the untreated chemical down the drain. [10][11]

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Handling this compound hazards Identify Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->hazards eye_protection Eye Protection: Safety Goggles (Mandatory) Face Shield (if splash/dust risk) hazards->eye_protection Protect Eyes hand_protection Hand Protection: Chemical-Resistant Gloves (Nitrile or Butyl Rubber) hazards->hand_protection Protect Skin body_protection Body Protection: Flame-Resistant Lab Coat hazards->body_protection Protect Body respiratory_protection Respiratory Protection: Work in Fume Hood (Primary) Respirator (if dust/outside hood) hazards->respiratory_protection Protect Respiratory System inspect_ppe Inspect PPE for damage before use eye_protection->inspect_ppe hand_protection->inspect_ppe body_protection->inspect_ppe respiratory_protection->inspect_ppe don_ppe Don all selected PPE correctly inspect_ppe->don_ppe proceed Proceed with handling protocol don_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.